SR121566A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[[4-(4-carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIQNVKSTSEEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180144-61-0 | |
| Record name | SR 121566A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180144610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR121566A on Platelets
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental evaluation of SR121566A, a potent antiplatelet agent. The information is curated for professionals engaged in hematology, pharmacology, and cardiovascular drug development.
Executive Summary
This compound is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor.[1] Its primary mechanism of action is the direct and selective inhibition of this receptor, which is the final common pathway for platelet aggregation.[1][2][3] By blocking the binding of fibrinogen to activated platelets, this compound effectively prevents platelet-to-platelet adhesion and thrombus formation, irrespective of the initial activating agonist.[1][4] This potent anti-aggregatory effect is demonstrated across a variety of in vitro and in vivo models, positioning this compound as a significant agent in the study and potential treatment of thrombotic disorders.
Core Mechanism of Action: GP IIb-IIIa Receptor Antagonism
The platelet surface is rich in receptors that, upon activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thromboxane (B8750289) A2, trigger a cascade of intracellular signaling events.[3] This signaling culminates in a conformational change of the GP IIb-IIIa receptor, a heterodimeric integrin complex highly abundant on the platelet surface.[2][5]
In its activated state, the GP IIb-IIIa receptor gains a high affinity for circulating fibrinogen.[2][5] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GP IIb-IIIa receptors, leading to platelet aggregation and the formation of a primary hemostatic plug.[2][3][5]
This compound exerts its effect by competitively binding to the GP IIb-IIIa receptor, thereby preventing the attachment of fibrinogen. This action directly disrupts the final, crucial step of platelet aggregation.[1][2] Consequently, it inhibits thrombus formation in response to a wide array of physiological and pathological stimuli.[1][4]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Human Platelet Aggregation
| Agonist | IC50 (nM) | Reference |
|---|---|---|
| ADP | 46 ± 7.5 | [1] |
| Arachidonic Acid | 56 ± 6 | [1] |
| Collagen | 42 ± 3 | [1] |
| HIT Serum/Heparin | ~10 - 20 | [4][6] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit platelet aggregation by 50%.
Table 2: Ex Vivo Inhibition of Rabbit Platelet Aggregation
| Agonist | ID50 (mg/kg, i.v.) | Reference |
|---|---|---|
| ADP | 0.6 ± 0.25 | [1] |
| Arachidonic Acid | 0.7 ± 0.08 | [1] |
| Collagen | 0.13 ± 0.08 | [1] |
ID50 (Half-maximal inhibitory dose) represents the dose of this compound administered intravenously that results in 50% inhibition of ex vivo platelet aggregation.
Table 3: Effects on Other Platelet Functions (In Vitro)
| Parameter | Concentration | Effect | Reference |
|---|---|---|---|
| Fibrinogen Binding | 250 ng/mL | >80% Inhibition | [7] |
| P-Selectin (CD62) Expression | 250 ng/mL | 15% Reduction | [7] |
| CD63 Expression | 250 ng/mL | 22% Reduction | [7] |
| ATP Secretion | 250 ng/mL | No Inhibitory Effect | [7] |
These data indicate that while this compound potently inhibits fibrinogen binding and aggregation, its effects on granule secretion are less pronounced.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established methodologies in platelet function analysis.
4.1 Light Transmission Aggregometry (LTA)
This is the gold-standard method for assessing platelet aggregation in vitro.[8][9]
-
Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As aggregates form, the turbidity of the plasma decreases, allowing more light to pass through.
-
Methodology:
-
Blood Collection: Whole blood is drawn from a subject into a tube containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma, which is used as a reference (100% transmission).
-
Assay: PRP is placed in a cuvette with a stir bar inside an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A known concentration of a platelet agonist (e.g., ADP, collagen) is added to the PRP.
-
Data Recording: The change in light transmission is recorded over time, generating an aggregation curve. The maximal aggregation percentage is calculated relative to the PRP (0%) and PPP (100%) references.
-
Inhibition Studies: To determine IC50 values, the assay is repeated with various concentrations of this compound incubated with the PRP before the addition of the agonist.
-
4.2 Flow Cytometry for Platelet Function
Flow cytometry allows for the analysis of individual platelets within a whole blood or PRP sample.[7][10]
-
Principle: Fluorophore-conjugated antibodies are used to label specific surface markers on platelets. A flow cytometer then passes the labeled cells single-file through a laser, and the emitted fluorescence is detected, allowing for quantification of marker expression.
-
Methodology for Fibrinogen Binding:
-
A blood sample is incubated with this compound at various concentrations.
-
A platelet agonist (e.g., TRAP) is added to activate the platelets.
-
Fluorescently labeled fibrinogen is added to the sample.
-
The reaction is stopped, and the sample is analyzed on a flow cytometer.
-
The amount of bound fluorescent fibrinogen per platelet is measured, allowing for the determination of inhibition.
-
-
Methodology for Activation Marker Expression (e.g., P-Selectin):
-
A blood sample is incubated with this compound.
-
An agonist is added to induce degranulation.
-
A fluorescently labeled antibody against an activation marker (e.g., anti-CD62P for P-selectin) is added.
-
The sample is analyzed by flow cytometry to quantify the percentage of platelets expressing the marker and the intensity of expression.
-
4.3 In Vivo Thrombosis Models
These models are essential for evaluating the antithrombotic efficacy of a compound in a physiological setting.
-
Rabbit Stasis-Induced Venous Thrombosis Model: [1] This model assesses the effect of a drug on thrombus formation under low-flow conditions, typical of venous thrombosis. A segment of a vein is isolated, and stasis is induced, often in combination with a thrombogenic challenge. The resulting thrombus is then excised and weighed.
-
Rabbit Ear Artery Model: [2] This model evaluates antithrombotic effects in an arterial setting. A standardized injury is created in the central artery of a rabbit's ear, which predictably leads to thrombus formation. Vessel patency is then assessed over time.
Conclusion
This compound is a potent and selective antagonist of the GP IIb-IIIa receptor. Its mechanism of action is the direct inhibition of fibrinogen binding to activated platelets, which is the final common step in platelet aggregation. This leads to a powerful anti-thrombotic effect, as demonstrated by comprehensive in vitro and in vivo experimental data. The detailed protocols and quantitative summaries provided herein offer a technical foundation for further research and development in the field of antiplatelet therapeutics.
References
- 1. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of microsurgical thrombosis by the platelet glycoprotein IIb/IIIa antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or this compound on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. machaondiagnostics.com [machaondiagnostics.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. uv.es [uv.es]
An In-depth Technical Guide on the Core Function of SR121566A
For Researchers, Scientists, and Drug Development Professionals
SR121566A is a potent and selective antagonist of the Glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, a key player in platelet aggregation.[1] This technical guide elucidates the core function of this compound, its mechanism of action, and its effects in pathological conditions, particularly Heparin-Induced Thrombocytopenia (HIT).
Core Mechanism of Action: Inhibition of Platelet Aggregation
This compound functions as a platelet aggregation inhibitor by targeting the GP IIb-IIIa receptor complex on the surface of platelets.[1][2] In the process of thrombosis, various agonists can activate platelets, leading to a conformational change in the GP IIb-IIIa receptor. This change enables the receptor to bind to fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus. This compound competitively blocks the binding of fibrinogen to the activated GP IIb-IIIa receptor, thereby preventing platelet aggregation.[3]
Impact on Heparin-Induced Thrombocytopenia (HIT)
Heparin-Induced Thrombocytopenia is a prothrombotic, adverse drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin.[4][5] These antibodies bind to and activate platelets, leading to thrombocytopenia and a high risk of thrombosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Agonist/Condition | Reference |
| IC50 for Inhibition of HUVEC Activation | 10-20 nM | HIT serum/heparin-induced platelet activation | [4][6] |
| Concentration for >80% Inhibition of Fibrinogen Binding | 250 ng/mL | 5 µM TRAP-induced | [3] |
| Concentration for Complete Inhibition of Platelet Aggregation | 250 ng/mL | 5 µM ADP or 2 µg/mL collagen-induced | [3] |
| Platelet Secretion Parameter | Inhibition by 250 ng/mL this compound | Reference |
| P-selectin (CD62) Expression | 15% reduction | [3] |
| CD63 Expression | 22% reduction | [3] |
| ATP Secretion | No inhibitory effect | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or this compound on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 6. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]
The Discovery and Development of SR121566A: A GP IIb-IIIa Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR121566A is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, a key mediator of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The document details its role in inhibiting platelet aggregation, particularly in the context of heparin-induced thrombocytopenia (HIT), and provides representative experimental protocols for the evaluation of GP IIb-IIIa antagonists.
Introduction: The Role of GP IIb-IIIa in Hemostasis and Thrombosis
Platelet aggregation is a critical process in normal hemostasis. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The glycoprotein IIb-IIIa receptor, an integrin found on the surface of platelets, plays a central role in the final common pathway of platelet aggregation.[1][2] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate.[4] Consequently, antagonism of the GP IIb-IIIa receptor is a key therapeutic strategy for the prevention and treatment of thrombotic events.
Discovery and Preclinical Characterization of this compound
This compound was identified as a potent and selective inhibitor of the GP IIb-IIIa receptor.[5][6] Preclinical studies have demonstrated its efficacy in inhibiting platelet aggregation induced by a variety of agonists.[6] A significant area of investigation for this compound has been its potential application in the management of heparin-induced thrombocytopenia (HIT), a prothrombotic adverse drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin.[7]
Mechanism of Action
This compound competitively inhibits the binding of fibrinogen to the activated GP IIb-IIIa receptor on platelets.[8] This action effectively blocks the final step in platelet aggregation, regardless of the initial activating stimulus.[2] In the context of HIT, this compound has been shown to inhibit platelet aggregation and the subsequent activation of endothelial cells mediated by HIT antibodies.[7]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Agonist(s) | Reference(s) |
| IC50 for inhibition of human platelet aggregation | |||
| 46 ± 7.5 nM | ADP | [6] | |
| 56 ± 6 nM | Arachidonic Acid | [6] | |
| 42 ± 3 nM | Collagen | [6] | |
| IC50 for inhibition of ADP-induced platelet fibrinogen binding | 50 nmol/l | ADP | [8] |
| IC50 for inhibition of HIT serum/heparin-induced HUVEC activation | 10-20 nM | HIT serum/heparin | [7] |
Signaling Pathway
The following diagram illustrates the platelet aggregation signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies of this compound are not publicly available. Therefore, this section provides representative protocols for key in vitro and in vivo assays commonly used to evaluate GP IIb-IIIa antagonists.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Workflow Diagram:
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used to set the baseline for 100% aggregation.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time.
-
Place the PRP in an aggregometer cuvette with a stir bar.
-
Establish a baseline of light transmission.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value for this compound.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of a compound in an in vivo setting.
Workflow Diagram:
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rabbit) according to approved institutional protocols.
-
Surgical Procedure: Surgically expose the common carotid artery.
-
Drug Administration: Administer this compound or a vehicle control intravenously at various doses.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery to induce endothelial injury and thrombus formation.
-
Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Endpoint Measurement: Record the time to complete occlusion of the artery.
-
Data Analysis: Compare the time to occlusion between the this compound-treated groups and the control group to assess the antithrombotic effect.
Conclusion
This compound is a potent GP IIb-IIIa antagonist with demonstrated efficacy in inhibiting platelet aggregation in preclinical models. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a compound of interest for the potential treatment of thrombotic disorders, including the severe complications associated with heparin-induced thrombocytopenia. Further research and development would be necessary to fully elucidate its therapeutic potential and safety profile in clinical settings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
SR121566A: A Comprehensive Technical Review of its Antagonistic Effects on Platelet Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of SR121566A, a potent and selective non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, on the intricate pathways of platelet activation. This document provides a detailed overview of its inhibitory actions, supported by quantitative data, comprehensive experimental protocols, and visual representations of the relevant signaling cascades.
Core Mechanism of Action: GP IIb-IIIa Receptor Antagonism
This compound exerts its antiplatelet effect by directly targeting the GP IIb-IIIa receptor (also known as integrin αIIbβ3), the final common pathway for platelet aggregation.[1][2] Upon platelet activation by various agonists such as thrombin, adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid, the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug.
This compound functions by competitively inhibiting the binding of fibrinogen to the activated GP IIb-IIIa receptor.[1] This blockade prevents platelet aggregation, a critical step in thrombus formation.
Below is a diagram illustrating the central role of the GP IIb-IIIa receptor in platelet aggregation and the inhibitory action of this compound.
References
An In-depth Technical Guide on the Binding Affinity of SR121566A to the GP IIb/IIIa Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SR121566A, a potent, non-peptide antagonist of the Glycoprotein (B1211001) (GP) IIb/IIIa receptor. The document details its binding affinity, the experimental methodologies used for its characterization, and its mechanism of action.
Quantitative Binding Affinity Data
This compound demonstrates a high affinity for the GP IIb/IIIa receptor, effectively inhibiting platelet aggregation and fibrinogen binding. The following table summarizes the key quantitative data from various in vitro studies.
| Parameter | Value | Agonist/Method | Cell/System Type | Reference |
| IC50 | 46 ± 7.5 nM | ADP | Human Platelets | [1][2] |
| 56 ± 6 nM | Arachidonic Acid | Human Platelets | [1][2] | |
| 42 ± 3 nM | Collagen | Human Platelets | [1][2] | |
| 20 - 60 nM | ADP, Collagen, Thrombin | Human Platelets | [3] | |
| 39 ± 4 nM | ADP (10 µmol/L) | Human Platelet Rich Plasma | [4] | |
| 45 ± 6 nmol/L | ADP (10 µmol/L) | Rhesus Monkey Platelet System | [4] | |
| ~10 - 20 nM | HIT serum/heparin-induced platelet dependent HUVEC activation | Human Umbilical Vein Endothelial Cells | [5][6] | |
| 50 nmol/l | ADP-induced platelet fibrinogen binding (Flow Cytometry) | Human Platelets | [3] | |
| 20 nmol/l | ADP-induced platelet fibrinogen binding (125I-fibrinogen binding) | Human Gel-Filtered Platelets | [3] | |
| Kd | 45 - 72 nM | 3H-SR121566 Binding | GP IIb/IIIa Expressing Cells | [7] |
Mechanism of Action
This compound functions as a direct antagonist of the GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation[8]. Its mechanism does not involve direct competition with fibrinogen. Instead, this compound prevents and reverses the conformational changes in the GP IIb/IIIa complex that are necessary for its activation[7]. By maintaining the receptor in its inactive state, this compound effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by a wide range of agonists[5]. Studies have shown that while it potently inhibits platelet aggregation and fibrinogen binding, its effect on platelet secretion (e.g., ATP release) is less pronounced, suggesting a degree of uncoupling between these processes[9].
The following diagram illustrates the inhibitory action of this compound on the GP IIb/IIIa signaling pathway.
Caption: Mechanism of this compound action on the GP IIb/IIIa receptor pathway.
Experimental Protocols
The binding affinity and functional effects of this compound have been determined using several key experimental methodologies.
This assay directly measures the binding of radiolabeled this compound to the GP IIb/IIIa receptor to determine the dissociation constant (Kd).
-
Objective: To quantify the direct binding affinity of this compound to GP IIb/IIIa.
-
Methodology:
-
Cell Preparation: GP IIb/IIIa expressing cells or activated human platelets are prepared and washed.
-
Incubation: A constant concentration of 3H-SR121566 is incubated with varying concentrations of unlabeled this compound (for competition binding) and the prepared cells.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Kd is calculated from saturation binding isotherms or from competition binding data using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for a typical radioligand binding assay.
Caption: Workflow for a radioligand binding assay to determine Kd.
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
-
Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood.
-
Incubation: PRP is pre-incubated with varying concentrations of this compound.
-
Agonist Addition: An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.
-
Measurement: The change in light transmittance or impedance is measured over time using an aggregometer. Increased light transmittance corresponds to increased aggregation.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of aggregation inhibition.
-
This assay quantifies the inhibition of fluorescently labeled fibrinogen binding to activated platelets.
-
Objective: To measure the IC50 of this compound for the inhibition of fibrinogen binding.
-
Methodology:
-
Sample Preparation: Whole blood or isolated platelets are used.
-
Incubation: Samples are incubated with varying concentrations of this compound.
-
Activation and Staining: Platelets are activated with an agonist (e.g., TRAP) in the presence of fluorescently labeled fibrinogen.
-
Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.
-
Data Analysis: The IC50 is determined from the dose-dependent decrease in the percentage of fibrinogen-positive platelets or the mean fluorescence intensity.
-
This guide provides a foundational understanding of the binding characteristics of this compound. For further details, consulting the primary literature cited is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a novel glycoprotein IIb/IIIa antagonist, SR 121566A, on platelet aggregation and activation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]
- 6. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the binding of 3H-SR121566, an inhibitor of Gp IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or this compound on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
SR121566A in the Study of Heparin-Induced Thrombocytopenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin-Induced Thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin therapy, paradoxically leading to a prothrombotic state. The pathogenesis involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin. These immune complexes activate platelets via their FcγIIA receptors, leading to platelet aggregation, thrombocytopenia, and a high risk of thromboembolic complications. This technical guide provides an in-depth overview of the investigational compound SR121566A, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) antagonist, and its role in preclinical studies of HIT.
Mechanism of Action of this compound in HIT
This compound is a non-peptide antagonist of the platelet surface receptor GP IIb-IIIa. In the context of HIT, the binding of pathogenic anti-PF4/heparin antibodies to platelets triggers a signaling cascade that leads to the conformational activation of the GP IIb-IIIa receptor. This activated receptor then binds fibrinogen, mediating platelet aggregation and the formation of thrombi.
This compound intervenes at this final common pathway of platelet aggregation. By blocking the GP IIb-IIIa receptor, this compound prevents the binding of fibrinogen, thereby inhibiting platelet aggregation and the downstream consequences of platelet activation, irrespective of the initial stimulus. In HIT, this means this compound can prevent platelet aggregation induced by the pathogenic antibodies.[1][2]
Quantitative Data Summary
The primary in vitro evidence for the efficacy of this compound in HIT comes from studies investigating its ability to inhibit platelet activation and its downstream effects on endothelial cells. The following table summarizes the key quantitative data.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 10-20 nM | Inhibition of HIT serum/heparin-induced platelet-dependent Human Umbilical Vein Endothelial Cell (HUVEC) activation | Herbert et al., 1998[1] |
Experimental Protocols
The following section details the methodology for the key in vitro experiment that established the efficacy of this compound in a model of HIT. This protocol is based on the study by Herbert et al. (1998).[1]
In Vitro Model of HIT-Induced Endothelial Cell Activation
Objective: To determine the effect of this compound on the activation of human endothelial cells mediated by platelets in the presence of HIT patient serum and heparin.
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Reagents:
-
Sera from patients with a clinical diagnosis of HIT
-
Unfractionated Heparin
-
Washed human platelets
-
This compound
-
Methodology:
-
Cell Culture: HUVECs were cultured to confluence in appropriate media.
-
Incubation: Confluent HUVECs were incubated with a mixture of:
-
HIT patient serum
-
Heparin
-
Washed human platelets
-
Varying concentrations of this compound
-
-
Duration: The incubation was carried out for a specified period to allow for platelet and endothelial cell activation.
-
Endpoint Analysis:
-
Cell Surface Molecule Expression: The expression of E-selectin, VCAM-1, ICAM-1, and Tissue Factor on the surface of HUVECs was quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: The concentration of this compound that resulted in 50% inhibition of the measured activation markers (IC50) was determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway in Heparin-Induced Thrombocytopenia and the Role of this compound
The following diagram illustrates the pathogenic mechanism of HIT and the point of intervention for this compound.
Experimental Workflow for In Vitro HUVEC Activation Study
The diagram below outlines the key steps in the experimental protocol described by Herbert et al. (1998).[1]
Discussion and Future Perspectives
The available preclinical data indicate that this compound is a potent inhibitor of platelet-mediated endothelial cell activation in an in vitro model of HIT.[1] Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a rational candidate for the treatment of HIT. However, there is a notable lack of publicly available data on the in vivo efficacy of this compound in animal models of HIT, as well as any clinical development for this indication.
For drug development professionals, the data on this compound highlights the potential of GP IIb-IIIa antagonists as a therapeutic strategy for HIT. Future research in this area could focus on:
-
In vivo studies: Evaluating the efficacy and safety of selective GP IIb-IIIa inhibitors in established animal models of HIT.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the PK/PD profile of these compounds to determine appropriate dosing regimens for HIT patients.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to assess the therapeutic potential of newer generation GP IIb-IIIa inhibitors in patients with HIT.
Conclusion
This compound has demonstrated significant promise as an inhibitor of the pathological processes in HIT in preclinical, in vitro settings. Its ability to block the GP IIb-IIIa receptor and prevent platelet aggregation offers a clear therapeutic rationale. While the development of this compound for HIT appears to have not progressed to clinical stages, the foundational research provides valuable insights for the continued exploration of GP IIb-IIIa inhibition as a therapeutic avenue for this life-threatening condition.
References
- 1. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on SR121566A: A GP IIb-IIIa Antagonist for Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on SR121566A, a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, and its consequential effects on platelet function. This document collates key quantitative data, details common experimental protocols used in its evaluation, and visualizes its mechanism of action and relevant experimental workflows.
Introduction to this compound
This compound is a non-peptide antagonist of the platelet GP IIb-IIIa receptor.[1] This receptor is a key component in the final common pathway of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[3] Fibrinogen molecules then act as bridges between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[4] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by a wide array of agonists, positioning it as a significant compound for research in thrombosis and hemostasis.[1][5]
Mechanism of Action: GP IIb-IIIa Antagonism
The primary mechanism of action for this compound is the direct inhibition of the GP IIb-IIIa receptor complex on the surface of platelets.[1][6] This action prevents the binding of fibrinogen and other adhesive proteins, thereby blocking the cross-linking of platelets and inhibiting thrombus formation.[3] This inhibitory effect has been demonstrated to be effective against platelet aggregation initiated by heparin-induced thrombocytopenia (HIT) serum, ADP, arachidonic acid, and collagen.[1][5] Furthermore, by inhibiting platelet activation, this compound has also been shown to strongly inhibit thrombin generation triggered by tissue factor.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified both in vitro and in vivo across various studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Agonist | Species | IC50 (nM) | Reference |
| ADP | Human | 46 ± 7.5 | [1] |
| Arachidonic Acid | Human | 56 ± 6 | [1] |
| Collagen | Human | 42 ± 3 | [1] |
| HIT Serum/Heparin | Human | ~10 - 20 | [5][6] |
Table 2: Ex Vivo Inhibitory Dose (ID50) of this compound in Rabbits
| Agonist | ID50 (mg/kg, IV) | Reference |
| ADP | 0.6 ± 0.25 | [1] |
| Arachidonic Acid | 0.7 ± 0.08 | [1] |
| Collagen | 0.13 ± 0.08 | [1] |
Experimental Protocols
The evaluation of this compound's effect on platelet function primarily relies on platelet aggregation assays. Light Transmission Aggregometry (LTA) is a standard method used in this context.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection : Whole blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-citrate ratio.[7] Donors should not have taken medications affecting platelet function for at least 10 days prior.[7]
-
PRP Preparation : To obtain PRP, the citrated whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[7] The upper, straw-colored PRP layer is then carefully collected.[7]
-
PPP Preparation : The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.[7] The resulting supernatant is the Platelet-Poor Plasma (PPP).[7]
-
Platelet Count Adjustment : The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP.[7]
Light Transmission Aggregometry (LTA)
-
Instrument Setup : A platelet aggregometer is pre-warmed to 37°C.[7]
-
Sample Preparation : A specific volume of PRP (e.g., 450 µL) is placed into a cuvette with a magnetic stir bar.[7]
-
Incubation : The test compound (this compound at various concentrations) or its vehicle control is added to the PRP. The mixture is incubated for a set period (e.g., 5 minutes) at 37°C with stirring.[7]
-
Calibration : The aggregometer is calibrated by setting the baseline (0% aggregation) with the PRP sample and the maximum (100% aggregation) with a PPP blank.[7]
-
Initiation of Aggregation : A platelet agonist (e.g., ADP, collagen) is added to the cuvette to induce aggregation.[7]
-
Data Recording : The change in light transmission through the cuvette is recorded over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The percentage of aggregation is calculated based on this change.
Conclusion
The foundational research robustly characterizes this compound as a potent and selective GP IIb-IIIa antagonist. Quantitative data from in vitro and ex vivo studies consistently demonstrate its ability to inhibit platelet aggregation induced by multiple physiologically relevant agonists at nanomolar concentrations. The methodologies outlined, particularly Light Transmission Aggregometry, provide a standardized framework for assessing the efficacy of such antiplatelet agents. This compilation of data and protocols serves as a critical resource for professionals engaged in the research and development of novel antithrombotic therapies.
References
- 1. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
SR121566A: A Technical Guide to its Role in Preventing Fibrinogen Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR121566A is a potent, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GpIIb-IIIa) receptor, also known as integrin αIIbβ3. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its critical role in the prevention of fibrinogen binding to activated platelets. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's function as a GpIIb-IIIa inhibitor.
Introduction
Platelet aggregation is a crucial process in hemostasis and thrombosis. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated GpIIb-IIIa receptor on the surface of platelets. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, the GpIIb-IIIa receptor undergoes a conformational change, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then cross-link adjacent platelets, leading to the formation of a platelet plug.
This compound has been identified as a selective inhibitor of this process. Unlike competitive antagonists that directly block the fibrinogen binding site, this compound exhibits a unique mechanism of action by preventing the GpIIb-IIIa receptor from adopting its active conformation. This allosteric modulation effectively inhibits fibrinogen binding and subsequent platelet aggregation.
Quantitative Data Summary
The efficacy of this compound in inhibiting GpIIb-IIIa function has been quantified in several studies. The following table summarizes the key in vitro data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 45 - 72 nM | GpIIb-IIIa expressing cells | [1] |
| Maximal Binding Sites (Bmax) | 100,000 - 140,000 sites/platelet | Activated human platelets | [1] |
| IC50 (HUVEC Activation) | 10 - 20 nM | HIT serum/heparin-induced platelet-dependent HUVEC activation | [2][3] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the "inside-out" signaling pathway that leads to the activation of the GpIIb-IIIa receptor.[1] In its resting state, the GpIIb-IIIa receptor exists in a low-affinity, bent conformation. Upon platelet activation by agonists, intracellular signals are generated that lead to the binding of talin and other proteins to the cytoplasmic tails of the GpIIb and IIIa subunits. This interaction disrupts the clasp between the cytoplasmic tails, triggering a conformational change that propagates to the extracellular domains. This results in an extended, high-affinity conformation of GpIIb-IIIa that is competent to bind fibrinogen.
This compound binds to the GpIIb-IIIa complex and stabilizes it in its inactive conformation, thereby preventing the conformational change required for fibrinogen binding.[1] Importantly, this compound does not directly compete with fibrinogen for its binding site.[1] This is evidenced by the fact that fibrinogen itself does not displace bound this compound.[1] Furthermore, this compound can reverse the activation state of GpIIb-IIIa and displace already bound fibrinogen if added shortly after platelet activation.[1]
Signaling Pathway of GpIIb-IIIa Activation and Inhibition by this compound
Caption: GpIIb-IIIa activation pathway and this compound's inhibitory role.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from established methodologies in the field.
Radioligand Binding Assay for GpIIb-IIIa
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand, such as ³H-SR121566A, to the GpIIb-IIIa receptor on platelets.
Materials:
-
³H-SR121566A
-
Washed human platelets
-
Platelet buffer (e.g., Tyrode's buffer with 2% BSA)
-
Unlabeled this compound (for non-specific binding determination)
-
Agonist (e.g., ADP, 20 µM)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare washed human platelets and resuspend in platelet buffer to a final concentration of 2 x 10⁸ platelets/mL.
-
Activate platelets by adding ADP (20 µM) and incubating for 5 minutes at room temperature.
-
In a series of tubes, add a fixed concentration of activated platelets.
-
For total binding, add increasing concentrations of ³H-SR121566A.
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1000-fold excess) along with the increasing concentrations of ³H-SR121566A.
-
Incubate the tubes for 30 minutes at room temperature to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters three times with ice-cold platelet buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Flow Cytometry for GpIIb-IIIa Activation
This method assesses the ability of this compound to inhibit the conformational activation of GpIIb-IIIa on platelets.
Materials:
-
Whole blood or platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, 20 µM or TRAP, 20 µM)
-
This compound at various concentrations
-
FITC-conjugated PAC-1 antibody (binds to the activated GpIIb-IIIa)
-
PE-conjugated CD41 or CD61 antibody (platelet marker)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Dilute whole blood or PRP with PBS.
-
Pre-incubate the diluted blood/PRP with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.
-
Add the platelet agonist (ADP or TRAP) and incubate for 5 minutes at room temperature. A resting (unstimulated) sample should also be included.
-
Add the FITC-PAC-1 and PE-CD41 antibodies and incubate for 20 minutes in the dark at room temperature.
-
Stop the reaction by adding 1 mL of cold PBS.
-
Acquire the samples on a flow cytometer, gating on the CD41-positive platelet population.
-
Analyze the mean fluorescence intensity (MFI) of PAC-1 binding to determine the level of GpIIb-IIIa activation.
-
Calculate the percentage inhibition of GpIIb-IIIa activation by this compound at each concentration.
Workflow for Assessing this compound's Effect on GpIIb-IIIa Activation
Caption: Experimental workflow for flow cytometric analysis.
Clinical Development Status
A thorough search of public clinical trial registries did not yield any information on clinical trials conducted with this compound. The compound SAR441566, which has entered clinical trials, is a distinct entity and should not be confused with this compound.
Conclusion
This compound is a potent inhibitor of fibrinogen binding to platelets, acting through a non-competitive mechanism that involves the stabilization of the inactive conformation of the GpIIb-IIIa receptor. Its nanomolar affinity and efficacy in in vitro models highlight its potential as a therapeutic agent for conditions where platelet aggregation is a key pathological factor. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other GpIIb-IIIa antagonists. The lack of publicly available clinical trial data for this compound suggests that its development may have been discontinued (B1498344) or has not progressed to the clinical stage.
References
Methodological & Application
Application Notes and Protocols: Preparing SR121566A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for the preparation, storage, and use of SR121566A, a potent vasopressin V2 receptor antagonist, in research settings. Adherence to these guidelines is essential for ensuring experimental reproducibility and accuracy.
Compound Information and Data
This compound is a non-peptide antagonist of the vasopressin V2 receptor, a G-protein coupled receptor involved in water reabsorption in the kidneys. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the V2 receptor and for the development of therapeutics for conditions involving fluid imbalance, such as hyponatremia.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₇H₂₉ClN₄O₃S | As reported by chemical suppliers. |
| Molecular Weight | 525.06 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | White to off-white solid | Visual inspection can be a preliminary check for compound integrity. |
| Purity | ≥98% (by HPLC) | High purity is critical to avoid off-target effects. |
| Storage (Solid) | -20°C, desiccated, protected from light | Proper storage is crucial for long-term stability. |
Table 2: Solubility and Inhibitory Concentration of this compound
| Parameter | Value | Solvent / Conditions |
|---|---|---|
| Solubility | ≥ 26.3 mg/mL | Dimethyl Sulfoxide (DMSO) |
| Molar Solubility | ≥ 50 mM | Dimethyl Sulfoxide (DMSO) |
| IC₅₀ | ~10-20 nM | For inhibition of heparin/serum-induced platelet-mediated activation of HUVECs[1][2]. |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate information.
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials
-
This compound solid powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 525.06 g/mol × 1000 mg/g = 5.25 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.25 mg of this compound powder and place it into a sterile amber vial.
-
Dissolution: Aseptically add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).
References
- 1. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells (1998) | Jean-Marc Herbert | 55 Citations [scispace.com]
- 2. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SR121566A: Application Notes and Protocols for Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR121566A is a potent, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies. By inhibiting the binding of fibrinogen to activated platelets, this compound effectively prevents platelet aggregation and thrombus formation.[1][3] These application notes provide a comprehensive overview of the use of this compound in various animal models of thrombosis, including detailed experimental protocols and quantitative data to guide researchers in their study design.
Mechanism of Action
This compound exerts its antithrombotic effect by directly interfering with the GP IIb/IIIa receptor signaling pathway. Platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug. This compound binds to the GP IIb/IIIa receptor, preventing the conformational changes necessary for fibrinogen binding and thereby inhibiting platelet aggregation.[1][2][3]
References
- 1. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet Effect of Single Antiplatelet Therapy With Prasugrel and Oral Anticoagulation After Stent Implantation in a Rabbit Arteriovenous Shunt Model [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Light Transmission Aggregometry with SR121566A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is a widely utilized laboratory method to assess platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. This application note provides a detailed protocol for utilizing LTA to evaluate the inhibitory effect of SR121566A, a potent non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, on platelet aggregation.
This compound selectively blocks the final common pathway of platelet aggregation, the crosslinking of platelets by fibrinogen binding to the activated GP IIb/IIIa complex.[1][2][3] This makes LTA an essential tool for characterizing the antiplatelet efficacy of this compound.
Principle of the Assay
In LTA, a light beam is passed through a cuvette containing stirred PRP. Initially, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid), platelets activate, change shape, and aggregate. This aggregation leads to a clearing of the plasma, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. The presence of an inhibitor like this compound will reduce or prevent this aggregation, resulting in a diminished increase in light transmission.[4][5][6]
Data Presentation
In Vitro Efficacy of this compound on Human Platelet Aggregation
The following table summarizes the in vitro inhibitory activity of this compound on platelet aggregation induced by various agonists in human platelet-rich plasma.
| Agonist | This compound IC₅₀ (nM) | Reference |
| ADP | 46 ± 7.5 | [4] |
| Arachidonic Acid | 56 ± 6 | [4] |
| Collagen | 42 ± 3 | [4] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit platelet aggregation by 50%.
Comparison of this compound and Abciximab on Platelet Function
This table compares the effects of this compound and the monoclonal antibody inhibitor Abciximab on fibrinogen binding and platelet aggregation.
| Parameter | This compound | Abciximab | Agonist | Reference |
| Fibrinogen Binding Inhibition (>80%) | 250 ng/mL | 3 µg/mL | 5 µM TRAP | [7] |
| Complete Platelet Aggregation Inhibition | 250 ng/mL | 3 µg/mL | 5 µM ADP | [7] |
| Complete Platelet Aggregation Inhibition | 250 ng/mL | 3 µg/mL | 2 µg/mL Collagen | [7] |
Experimental Protocols
Materials and Reagents
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
3.2% Sodium Citrate (B86180) anticoagulant tubes
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline)
-
Saline (0.9% NaCl)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[6]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[4] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat and red blood cell layers.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood at a higher speed, typically 2000 x g for 15 minutes.[8] The supernatant from this step is the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
Light Transmission Aggregometry Protocol with this compound
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[4]
-
Calibration:
-
Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer and set the light transmission to 100% (baseline).[4]
-
Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the aggregometer and set the light transmission to 0%.[4]
-
-
Sample Preparation:
-
Pipette the required volume of PRP (e.g., 400 µL) into a series of pre-warmed cuvettes with stir bars.
-
Add a small volume (e.g., 50 µL) of either saline (for control) or varying concentrations of this compound to the PRP.
-
Incubate the PRP with this compound or saline for a specified period (e.g., 1-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).
-
-
Initiation of Aggregation:
-
Add a small volume (e.g., 50 µL) of the platelet agonist (e.g., ADP, final concentration 5-10 µM; collagen, final concentration 2-5 µg/mL; or arachidonic acid, final concentration 0.5-1 mM) to the cuvette.
-
Start the recording of light transmission immediately after adding the agonist.
-
-
Data Recording: Record the aggregation for a set period, typically 5-10 minutes, or until a maximal and stable aggregation response is observed in the control sample.
-
Data Analysis: The primary endpoint is the maximal aggregation percentage (% aggregation) achieved. The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control. IC₅₀ values can be determined by testing a range of this compound concentrations and plotting the percentage inhibition against the log concentration of the inhibitor.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Caption: this compound blocks the binding of fibrinogen to the activated GP IIb/IIIa receptor.
Experimental Workflow for LTA with this compound
Caption: Workflow for assessing this compound efficacy using Light Transmission Aggregometry.
References
- 1. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or this compound on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Collagen-Induced Platelet Aggregation with SR121566A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. Upon vessel injury, exposed collagen initiates platelet adhesion and aggregation, a critical process in both hemostasis and thrombosis. The study of collagen-induced platelet aggregation is therefore crucial for the development of novel antiplatelet therapies. SR121566A is a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3), the final common pathway for platelet aggregation. By preventing the conformational changes required for fibrinogen binding, this compound effectively inhibits platelet aggregation induced by various agonists, including collagen.[1] These application notes provide detailed protocols for utilizing this compound as a tool to investigate collagen-induced platelet aggregation and associated signaling events.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Unlike competitive antagonists that bind to the fibrinogen-binding site, this compound acts by preventing and reversing the activation-dependent conformational changes in the GP IIb/IIIa complex. This allosteric inhibition effectively blocks the binding of fibrinogen and other ligands, thereby preventing the cross-linking of platelets and subsequent aggregation.
Quantitative Data
The inhibitory potency of this compound on collagen-induced platelet aggregation has been determined, providing a benchmark for its antiplatelet activity.
| Parameter | Agonist | Value | Reference |
| IC50 (in vitro) | Collagen | 42 ± 3 nM | [1] |
| ADP | 46 ± 7.5 nM | [1] | |
| Arachidonic Acid | 56 ± 6 nM | [1] |
Table 1: In Vitro Inhibitory Potency of this compound on Human Platelet Aggregation. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against platelet aggregation induced by various agonists.
Further studies can be conducted to quantify the effect of this compound on other platelet functions. The following tables can be used to record experimental data.
| This compound Concentration | Collagen-Induced ATP Release (% of control) |
| 0 nM (Control) | 100% |
| 1 nM | |
| 10 nM | |
| 50 nM | |
| 100 nM | |
| 1 µM |
Table 2: Template for Recording the Effect of this compound on Collagen-Induced Platelet Dense Granule Secretion (ATP Release).
| This compound Concentration | Peak Intracellular Ca2+ ([Ca2+]i) (nM) |
| 0 nM (Control) | |
| 1 nM | |
| 10 nM | |
| 50 nM | |
| 100 nM | |
| 1 µM |
Table 3: Template for Recording the Effect of this compound on Collagen-Induced Intracellular Calcium Mobilization.
Signaling Pathways
Collagen initiates a complex signaling cascade in platelets, primarily through two receptors: glycoprotein VI (GPVI) and integrin α2β1. This ultimately leads to the activation of the GP IIb/IIIa receptor. This compound acts at the final step of this pathway.
Experimental Protocols
The following are detailed protocols for the preparation of washed platelets and the subsequent analysis of collagen-induced platelet aggregation, dense granule secretion, and calcium mobilization.
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood, a crucial first step for in vitro platelet function assays.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180).
-
Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium (B8492382) citrate, 71 mM citric acid, 111 mM glucose).
-
Prostaglandin I₂ (PGI₂).
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).
-
Bovine Serum Albumin (BSA).
Procedure:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.
-
To the PRP, add ACD solution (1:9 v/v) and PGI₂ (final concentration 1 µM) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 15 minutes at room temperature to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA.
-
Count the platelets using a hematology analyzer and adjust the concentration to 2.5-3.0 x 10⁸ platelets/mL with Tyrode's buffer.
-
Allow the washed platelets to rest for 30-60 minutes at 37°C before use in functional assays.
Protocol 2: Collagen-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the measurement of platelet aggregation in response to collagen and its inhibition by this compound.
Materials:
-
Washed human platelets (from Protocol 1).
-
Collagen (e.g., Horm type I collagen).
-
This compound.
-
Platelet-poor plasma (PPP) or Tyrode's buffer for blank.
-
Light transmission aggregometer.
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Calibrate the aggregometer with platelet-poor plasma (or Tyrode's buffer) as 100% aggregation and the washed platelet suspension as 0% aggregation.
-
Add 450 µL of the washed platelet suspension to a cuvette with a stir bar.
-
Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring (1000-1200 rpm).
-
Initiate aggregation by adding 5-10 µL of collagen (final concentration typically 1-5 µg/mL).
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated from the maximal change in light transmission.
Protocol 3: Measurement of Collagen-Induced Dense Granule Secretion (ATP Release)
This protocol describes how to measure ATP release from dense granules, a key marker of platelet activation, using a lumi-aggregometer.
Materials:
-
Washed human platelets.
-
Collagen.
-
This compound.
-
Luciferin-luciferase reagent.
-
ATP standard.
-
Lumi-aggregometer.
Procedure:
-
Prepare washed platelets as described in Protocol 1.
-
Pre-warm the platelet suspension to 37°C.
-
In the aggregometer cuvette, add 450 µL of the washed platelet suspension and 50 µL of the luciferin-luciferase reagent.
-
Add this compound at desired concentrations and incubate for 2-5 minutes.
-
Add collagen (1-5 µg/mL) to initiate platelet activation and ATP release.
-
Simultaneously record aggregation (light transmission) and ATP release (luminescence) for 5-10 minutes.
-
Calibrate the luminescence signal using a known concentration of ATP standard.
Protocol 4: Measurement of Collagen-Induced Intracellular Calcium Mobilization
This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the fluorescent indicator Fura-2 AM.
Materials:
-
Washed human platelets.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Collagen.
-
This compound.
-
Fluorometer with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm).
Procedure:
-
Prepare washed platelets as in Protocol 1.
-
Incubate the washed platelets with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in Tyrode's buffer to a concentration of 1 x 10⁸ platelets/mL.
-
Place the platelet suspension in a quartz cuvette with a stir bar in the fluorometer at 37°C.
-
Add this compound at various concentrations and incubate for 2-5 minutes.
-
Add collagen (1-5 µg/mL) to stimulate the platelets.
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular calcium concentration.
Conclusion
This compound is a valuable pharmacological tool for the investigation of collagen-induced platelet aggregation. Its specific mechanism of action, targeting the final step of platelet aggregation, allows for the dissection of signaling events upstream of GP IIb/IIIa activation. The protocols provided here offer a comprehensive framework for researchers to study the effects of this compound and other potential antiplatelet agents on various aspects of platelet function in response to collagen. These studies are essential for advancing our understanding of thrombosis and for the development of safer and more effective antithrombotic drugs.
References
Application Notes and Protocols: Utilizing SR121566A to Block ADP-Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing SR121566A, a potent non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, to block platelet activation induced by Adenosine (B11128) Diphosphate (ADP). Platelet activation is a critical process in hemostasis and thrombosis. ADP, a key platelet agonist, induces activation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface, culminating in the activation of the GP IIb/IIIa receptor, the final common pathway for platelet aggregation. This compound effectively inhibits this terminal step, preventing the binding of fibrinogen and subsequent platelet aggregation.
This document details the mechanism of action of this compound in the context of ADP signaling, provides quantitative data on its inhibitory effects, and offers detailed protocols for key experimental assays.
Mechanism of Action
ADP-induced platelet activation is a complex process initiated by the binding of ADP to its two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the dense tubular system, leading to platelet shape change.[2]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP further contributes to platelet activation and potentiates the response.[3]
The synergistic signaling from both P2Y1 and P2Y12 receptors leads to an "inside-out" signaling cascade that activates the GP IIb/IIIa receptor. Activated GP IIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen, which bridges adjacent platelets, leading to aggregation.
This compound is a direct antagonist of the GP IIb/IIIa receptor. It does not block the P2Y1 or P2Y12 receptors or the initial signaling events (e.g., calcium mobilization). Instead, it binds to the activated GP IIb/IIIa receptor, competitively inhibiting the binding of fibrinogen and thereby blocking platelet aggregation.
Data Presentation
The inhibitory effects of this compound on ADP-induced platelet function are summarized in the tables below.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound
| Parameter | Agonist | Species | IC50 Value | Reference |
| Platelet Aggregation | ADP | Human | 46 ± 7.5 nM | [4] |
| Platelet Aggregation | ADP (10 µM) | Rhesus Monkey | 45 ± 6 nM | [3] |
| Platelet Aggregation | ADP (10 µM) | Human | 39 ± 4 nM | [3] |
Table 2: Inhibition of ADP-Induced Fibrinogen Binding by this compound
| Assay Method | Agonist | Species | IC50 Value | Reference |
| Flow Cytometry | ADP | Human | 50 nM | [5] |
| 125I-Fibrinogen Binding | ADP | Human | 20 nM | [5] |
Table 3: Effect of this compound on Platelet Activation Markers (Agonist: TRAP)
| Activation Marker | This compound Concentration | Inhibition | Reference |
| P-selectin (CD62) Expression | 250 ng/mL | 15% | [6] |
Note: Data for direct inhibition of ADP-induced P-selectin expression by this compound is limited. One study showed this compound did not significantly affect ADP-induced platelet-leukocyte aggregate formation, an indirect measure of P-selectin activity.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Platelet-Rich Plasma (PRP) Preparation
This protocol describes the preparation of PRP for use in aggregation and flow cytometry assays.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Polypropylene (B1209903) tubes.
-
Centrifuge.
Procedure:
-
Collect whole blood via venipuncture into sodium citrate tubes. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP, avoiding the buffy coat (the thin white layer of leukocytes) and red blood cells.
-
Transfer the PRP to a clean polypropylene tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of ADP-induced platelet aggregation and its inhibition by this compound using a light transmission aggregometer.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
ADP solution (e.g., 1 mM stock).
-
This compound solution (various concentrations).
-
Saline or appropriate vehicle control.
Procedure:
-
Prepare PPP: Centrifuge a portion of the remaining blood sample at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma.
-
Calibrate Aggregometer:
-
Set the aggregometer to 37°C.
-
Use PPP to set 100% light transmission.
-
Use PRP to set 0% light transmission.
-
-
Assay:
-
Pipette PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Allow it to equilibrate for at least 2 minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate recording and add ADP to induce aggregation (final concentration typically 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor and calculate the concentration that produces 50% inhibition of the maximal aggregation response.
-
Protocol 3: Flow Cytometry Analysis of Platelet Activation Markers
This protocol describes the measurement of P-selectin (CD62P) expression and activated GP IIb/IIIa (PAC-1 binding) on ADP-stimulated platelets and the inhibitory effect of this compound.
Materials:
-
Platelet-rich plasma (PRP) or whole blood.
-
Flow cytometer.
-
Fluorescently conjugated antibodies:
-
Anti-CD61 or Anti-CD41 (platelet-specific marker).
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to activated GP IIb/IIIa).
-
Isotype controls for each antibody.
-
-
ADP solution.
-
This compound solution.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
Procedure:
-
Sample Preparation:
-
Aliquot PRP or whole blood into flow cytometry tubes.
-
Add varying concentrations of this compound or vehicle control and incubate for a specified time at room temperature.
-
-
Platelet Activation:
-
Add ADP (final concentration typically 5-20 µM) to the tubes to stimulate platelet activation. Include an unstimulated control.
-
Incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Add the cocktail of fluorescently labeled antibodies to each tube.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional but recommended):
-
Add 1% paraformaldehyde to each tube to fix the platelets.
-
-
Acquisition:
-
Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics or by a platelet-specific marker (CD61/CD41).
-
Collect a sufficient number of events (e.g., 10,000 platelet events).
-
-
Data Analysis:
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1 binding in each sample.
-
Analyze the dose-dependent inhibition of these markers by this compound.
-
Concluding Remarks
This compound is a potent inhibitor of ADP-induced platelet aggregation, acting via the blockade of the GP IIb/IIIa receptor. The provided protocols offer a framework for researchers to investigate the antiplatelet effects of this compound. It is important to note that while this compound effectively prevents the final step of platelet aggregation, its direct effects on earlier ADP-induced activation events, such as P-selectin expression, may be less pronounced. Researchers should carefully consider the specific aspects of platelet activation they wish to study when designing experiments with this compound. The quantitative data and detailed methodologies presented herein will aid in the accurate assessment of this compound's efficacy and in the development of novel antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers of platelet activation and cardiovascular risk in the DAPT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a novel glycoprotein IIb/IIIa antagonist, SR 121566A, on platelet aggregation and activation in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential in vitro effects of the platelet glycoprotein IIb/IIIa inhibitors abixicimab or this compound on platelet aggregation, fibrinogen binding and platelet secretory parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR121566A in HUVEC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR121566A is a potent and selective non-peptide antagonist of the glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, also known as integrin αIIbβ3. This receptor is primarily found on the surface of platelets and plays a crucial role in platelet aggregation. In the context of Human Umbilical Vein Endothelial Cell (HUVEC) studies, this compound has been investigated for its ability to modulate endothelial cell activation, particularly in pathological conditions involving platelet-endothelial interactions. These application notes provide detailed protocols for studying the effects of this compound on HUVEC functions.
The primary described mechanism of this compound's effect on HUVECs is indirect, occurring through the inhibition of platelet activation. In conditions such as Heparin-Induced Thrombocytopenia (HIT), activated platelets can induce HUVECs to express various adhesive and coagulation proteins, as well as release pro-inflammatory cytokines. This compound, by blocking the GP IIb-IIIa receptor on platelets, prevents their aggregation and subsequent activation of endothelial cells.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound on Platelet-Mediated HUVEC Activation
| Parameter | IC50 Value | Cell Type | Condition | Reference |
| Inhibition of HIT serum/heparin-induced platelet-dependent HUVEC activation | ~10-20 nM | HUVEC + Platelets | Co-culture with sera from HIT patients and heparin | [1] |
Signaling Pathways and Experimental Workflow
Platelet-Mediated HUVEC Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by Heparin-Induced Thrombocytopenia (HIT) serum, leading to platelet and subsequent HUVEC activation, and the inhibitory action of this compound.
General Experimental Workflow for HUVEC Angiogenesis Studies
This diagram outlines a typical workflow for investigating the effects of a compound like this compound on various aspects of angiogenesis in HUVECs.
Experimental Protocols
Protocol 1: HUVEC and Platelet Co-Culture for Endothelial Activation Assay
This protocol is designed to assess the indirect effect of this compound on HUVEC activation by inhibiting platelet-mediated signaling.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Human platelets (isolated from healthy donor blood)
-
Heparin-Induced Thrombocytopenia (HIT) patient serum (or appropriate agonist like thrombin)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells per well and culture until a confluent monolayer is formed.
-
Preparation of Platelets: Isolate human platelets from fresh whole blood using standard differential centrifugation methods. Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment:
-
Pre-incubate the isolated platelets with varying concentrations of this compound (e.g., 0, 1, 10, 20, 50, 100 nM) for 30 minutes at 37°C.
-
Include a vehicle control (DMSO or the solvent used for this compound).
-
-
Co-culture and Stimulation:
-
Carefully wash the confluent HUVEC monolayer with PBS.
-
Add the pre-treated platelet suspension to the HUVEC-containing wells.
-
Add the HIT patient serum and heparin to induce platelet activation.
-
-
Incubation: Incubate the co-culture for 6-9 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis.
-
Analysis:
-
Adhesion Molecule Expression: The expression of E-selectin, VCAM-1, and ICAM-1 on the HUVEC surface can be quantified using a cell-based ELISA.
Protocol 2: HUVEC Proliferation Assay (MTT Assay)
This protocol assesses the direct effect of this compound on HUVEC proliferation.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free EGM-2 and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2
-
12-well or 24-well tissue culture plates
-
200 µL pipette tip or a dedicated scratch tool
-
This compound
Procedure:
-
Cell Seeding: Seed HUVECs in a multi-well plate and grow to 90-100% confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 containing the desired concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the wounds at time 0.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
Protocol 4: HUVEC Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs (low passage, P2-P6)
-
EGM-2
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
Procedure:
-
Plate Coating: Thaw BME on ice. Pre-chill a 96-well plate. Add 50 µL of BME to each well and incubate at 37°C for 30-60 minutes to allow polymerization.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or a vehicle control.
-
Seed the cell suspension onto the polymerized BME at a density of 1.5 x 104 cells per well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observation and Quantification:
-
Monitor tube formation periodically under a phase-contrast microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SR121566A Concentration for Platelet Inhibition
Welcome to the technical support center for researchers utilizing SR121566A in platelet inhibition experiments. This resource is designed to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, also known as integrin αIIbβ3.[1][2] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation.[3] this compound functions by preventing and even reversing the activated conformation of the GP IIb-IIIa receptor, thereby inhibiting fibrinogen binding and subsequent platelet aggregation.[4]
Q2: What is a typical starting concentration range for this compound in a platelet aggregation assay?
Based on published data, the inhibitory effects of this compound are typically observed in the nanomolar (nM) range. The IC50 (the concentration that inhibits 50% of the maximal response) for this compound varies depending on the agonist used to induce platelet aggregation. For common agonists like ADP, arachidonic acid, and collagen, IC50 values are generally in the range of 40-60 nM.[2] For HIT serum/heparin-induced platelet activation, the IC50 is approximately 10-20 nM.[1] It is recommended to perform a dose-response curve with a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration for your specific experimental conditions.
Q3: Can I use different agonists to induce platelet aggregation when testing this compound?
Yes, using a panel of agonists is highly recommended to assess the specificity and potency of this compound. Commonly used agonists in platelet aggregation studies include:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
Thrombin Receptor Activator Peptide (TRAP)
-
Epinephrine
This compound has been shown to be effective at inhibiting platelet aggregation induced by a wide variety of these agonists.[1][2]
Q4: How long should I pre-incubate this compound with platelets before adding the agonist?
A pre-incubation period is crucial to allow this compound to bind to the GP IIb-IIIa receptors on the platelets. While the optimal time can vary, a pre-incubation of 5-15 minutes at 37°C is a common starting point. This ensures that the inhibitor has had sufficient time to exert its effect before platelet activation is initiated.
Q5: What are the best practices for storing and handling this compound?
For optimal stability, this compound should be stored as a stock solution, typically in a suitable solvent like DMSO, at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, it is crucial to use a vehicle (e.g., saline, buffer) that does not independently affect platelet aggregation.[6] Always include a vehicle control in your experiments to account for any potential effects of the solvent.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor inhibition of platelet aggregation | Insufficient this compound Concentration: The concentration of this compound may be too low to effectively block the GP IIb-IIIa receptors, especially if a high concentration of a strong agonist is used. | Perform a dose-response curve to determine the IC50 for your specific agonist and platelet donor. Consider reducing the agonist concentration to a submaximal level (e.g., EC50) to increase the sensitivity of the inhibition assay.[7] |
| Inadequate Pre-incubation Time: this compound may not have had enough time to bind to the platelets before the addition of the agonist. | Ensure a sufficient pre-incubation period (e.g., 5-15 minutes) at 37°C. | |
| Reagent Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions from a properly stored stock for each experiment. Verify the quality and stability of your this compound. | |
| High variability between replicates | Pre-analytical Variables: Issues with blood collection (traumatic venipuncture), sample handling (vigorous mixing), or temperature fluctuations can pre-activate platelets and lead to inconsistent results.[8] | Follow standardized procedures for blood collection and processing. Handle samples gently and maintain a constant temperature of 37°C throughout the assay. |
| Inconsistent Platelet Count: Variation in the platelet count of the platelet-rich plasma (PRP) between experiments will affect aggregation responses. | Standardize the platelet count in your PRP to a consistent level (typically 200-300 x 10^9/L) for all experiments. | |
| Delayed Sample Processing: Platelet responsiveness can decline over time after blood collection. | Process blood samples promptly, ideally within 4-6 hours of collection.[8] | |
| Spontaneous platelet aggregation in control samples | Platelet Pre-activation: Traumatic blood draw, improper mixing, or temperature fluctuations can lead to platelet activation before the addition of an agonist.[8] | Ensure atraumatic venipuncture and gentle sample handling. Maintain samples at room temperature (18-24°C) before processing. |
| Contamination: Contamination of reagents or labware with agonists can cause spontaneous aggregation. | Use clean labware and fresh, high-quality reagents. | |
| Unexpected results with flow cytometry | Antibody Staining Issues: Incorrect antibody concentration, improper incubation times, or spectral overlap can lead to artifacts. | Titrate antibodies to determine the optimal concentration. Use appropriate compensation controls to correct for spectral overlap. |
| Platelet Activation During Staining: The staining process itself can sometimes activate platelets. | Minimize manipulation of platelets during staining and keep samples on ice when possible. Use a fixative (e.g., paraformaldehyde) to stabilize platelets after activation and before staining. | |
| Anticoagulant Choice: The choice of anticoagulant can affect platelet function and antibody binding. Sodium citrate (B86180) is generally recommended for platelet function studies.[9] | Use 3.2% sodium citrate as the anticoagulant for blood collection. Avoid EDTA, which can chelate calcium and affect GP IIb-IIIa structure and function.[2][9] |
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Parameter | Agonist | Concentration | Reference |
| IC50 | ADP | 46 ± 7.5 nM | [2] |
| IC50 | Arachidonic Acid | 56 ± 6 nM | [2] |
| IC50 | Collagen | 42 ± 3 nM | [2] |
| IC50 | HIT serum/heparin | ~10-20 nM | [1] |
| Maximal Inhibition (>80%) of Fibrinogen Binding | TRAP (5 µM) | 250 ng/mL | [10] |
| Complete Inhibition of Platelet Aggregation | ADP (5 µM) or Collagen (2 µg/mL) | 250 ng/mL | [10] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using LTA to evaluate the inhibitory effect of this compound.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood via atraumatic venipuncture into a 3.2% sodium citrate tube (9:1 blood-to-anticoagulant ratio).[8] b. Keep the sample at room temperature (18-24°C). Do not refrigerate.[8] c. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. d. Carefully transfer the upper PRP layer to a new tube. e. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. f. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with PPP.
2. Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with adjusted PRP (set to 0% aggregation) and PPP (set to 100% aggregation). c. Pipette a standardized volume of the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. d. Add a small volume of the this compound working solution (or vehicle control) to the PRP and pre-incubate for 5-15 minutes at 37°C with stirring. e. Add the chosen agonist at a pre-determined submaximal concentration to induce aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
3. Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of this compound and the vehicle control. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol: Flow Cytometry for GP IIb-IIIa Activation
This protocol describes the use of flow cytometry to measure the effect of this compound on the activation of the GP IIb-IIIa receptor.
1. Platelet Preparation: a. Prepare PRP as described in the LTA protocol. b. Alternatively, washed platelets can be used to remove plasma proteins. To prepare washed platelets, acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
2. Sample Treatment and Staining: a. Pre-warm the platelet suspension to 37°C. b. In a series of tubes, add the platelet suspension. c. Add different concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for 5-15 minutes at 37°C. d. Add the chosen agonist to stimulate the platelets and incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Add a fluorescently labeled antibody that specifically recognizes the activated conformation of GP IIb-IIIa (e.g., PAC-1). f. Add a fluorescently labeled antibody against a general platelet marker (e.g., CD41 or CD61) to identify the platelet population. g. Incubate in the dark at room temperature for a specified time according to the antibody manufacturer's instructions. h. Fix the samples with a low concentration of paraformaldehyde (e.g., 1%) to stop the reaction and stabilize the cells.
3. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and the expression of the general platelet marker (e.g., CD41/CD61). c. Analyze the fluorescence intensity of the activation-specific antibody (e.g., PAC-1) within the platelet gate to quantify the percentage of activated platelets or the mean fluorescence intensity (MFI).
4. Data Analysis: a. Compare the level of GP IIb-IIIa activation in the this compound-treated samples to the vehicle control. b. Plot the inhibition of activation against the this compound concentration to determine the IC50.
Mandatory Visualizations
Caption: GP IIb-IIIa signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdo.com [bdo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
SR121566A solubility issues in aqueous buffer
Welcome to the technical support center for SR121566A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and a troubleshooting guide for issues you may encounter when working with this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-peptide antagonist of the Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1] GP IIb/IIIa is a key receptor on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind to fibrinogen. This binding is the final common pathway for platelet aggregation, leading to thrombus formation. This compound works by blocking the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby inhibiting platelet aggregation.[2][3][4]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the cause and how can I prevent it?
This is a common issue known as "crashing out" or "solvent shock." It occurs because this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. While it may be readily soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution, its solubility drastically decreases when this stock is diluted into a predominantly aqueous buffer. The final concentration of the organic solvent in your experimental buffer may be too low to keep this compound in solution.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your aqueous buffer, follow these steps to troubleshoot the issue.
Step 1: Optimize Stock Solution and Dilution Technique
-
Stock Solution Preparation: Ensure your this compound is fully dissolved in 100% anhydrous DMSO to create a clear, high-concentration stock solution. Gentle warming or vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Dilution Method: When diluting the stock solution, add it dropwise to your pre-warmed aqueous buffer while gently vortexing or swirling. This rapid mixing helps to avoid localized high concentrations of this compound that can trigger precipitation.
Step 2: Adjust Final Solvent Concentration
-
Lower Final Concentration of this compound: The most straightforward approach is to test a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: While keeping the final this compound concentration the same, you can try slightly increasing the final DMSO percentage. However, be mindful of the solvent tolerance of your specific assay or cell line. For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Step 3: Modify the Aqueous Buffer
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the buffer if it has ionizable groups. Experiment with a range of pH values around the physiological norm (e.g., pH 6.8 to 7.8) to identify the optimal pH for this compound solubility, ensuring the chosen pH is compatible with your experimental system.
-
Use of Co-solvents or Excipients: In some non-cell-based assays, the addition of a small amount of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) or a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the aqueous buffer can improve the solubility of hydrophobic compounds. The compatibility and potential interference of these additives with your assay must be validated.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and example solubility data.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ (ADP-induced) | 46 ± 7.5 nM | [1] |
| IC₅₀ (Arachidonic Acid-induced) | 56 ± 6 nM | [1] |
| IC₅₀ (Collagen-induced) | 42 ± 3 nM | [1] |
Table 2: Example Aqueous Solubility of this compound
Disclaimer: The following data is provided as an illustrative example for experimental planning. Actual solubility should be determined empirically under your specific experimental conditions.
| Buffer | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | ~15 |
| Tris-Buffered Saline (TBS) | 7.4 | 25 | ~12 |
| HEPES Buffer (20 mM) | 7.2 | 25 | ~20 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound for in vitro experiments.
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure the compound is completely dissolved by gentle vortexing. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the desired final concentration, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the 10 mM stock solution and your aqueous experimental buffer (e.g., PBS, pH 7.4) to room temperature or 37°C, depending on your assay conditions.
-
Add the required volume of the this compound stock solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all experimental and control groups.
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol provides a general procedure for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer to set the baseline (0% aggregation).
-
Place a cuvette with platelet-poor plasma (PPP) to set the 100% aggregation reference.
-
Add a specific volume of the this compound working solution (or vehicle control) to the PRP and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission over time to measure the extent of platelet aggregation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay.
Troubleshooting Logic
Caption: Troubleshooting logic for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleeding Due to Glycoprotein IIb/IIIa Receptor Inhibition - Page 2 [medscape.com]
- 4. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with SR121566A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SR121566A. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the glycoprotein (B1211001) IIb-IIIa (GP IIb-IIIa) receptor, also known as integrin αIIbβ3.[1][2] By blocking this receptor on the surface of platelets, this compound inhibits platelet aggregation induced by a wide variety of agonists.[1] This makes it a valuable tool for studying thrombosis and platelet-mediated cellular activation.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be handled according to the following guidelines. In its solid form, it can be stored for up to 6 months when the vial is kept tightly sealed and stored as stated on the product vial. Once reconstituted into a stock solution, it is best to prepare aliquots and store them in tightly sealed vials at -20°C for up to one month. It is highly recommended to make up and use solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: In what types of assays is this compound typically used?
This compound is primarily used in in vitro and ex vivo assays to study platelet function and platelet-endothelial interactions. Common applications include:
-
Platelet aggregation assays.
-
Flow cytometry-based analysis of platelet activation markers.
-
Cell-based assays to investigate the role of platelets in endothelial cell activation.[1][2]
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, from compound handling to assay-specific variables. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Higher than expected IC50 value or reduced potency.
If this compound appears less potent than expected, consider the following factors:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. |
| Assay Conditions | Optimize incubation times and cell seeding densities. Ensure thorough mixing of the compound in the assay medium. |
| Reagent Quality | Verify the quality and concentration of agonists used to induce platelet activation. |
Issue 2: High variability between replicate wells or experiments.
High variability can obscure real biological effects. The following steps can help improve reproducibility:
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent seeding technique. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting Errors | Use fresh pipette tips for each reagent and concentration. Pipette larger volumes when possible to minimize percentage error. |
| Incomplete Mixing | Gently swirl the plate after adding reagents to ensure even distribution. |
Issue 3: Unexpected or off-target effects.
If you observe cellular effects that are not consistent with GP IIb-IIIa inhibition, consider these possibilities:
| Potential Cause | Recommended Action |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound being used. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration as in the experimental wells to rule out solvent-induced effects. |
| Off-Target Pharmacology | Review the literature for any known off-target effects of this compound. Consider using a structurally different GP IIb-IIIa antagonist as a control. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and troubleshooting, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent results.
Experimental Protocol: Platelet Aggregation Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
1. Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, thrombin)
-
Saline or appropriate buffer
-
Aggregometer and cuvettes
2. Procedure:
-
Prepare fresh dilutions of this compound in saline or an appropriate buffer.
-
Pre-warm the PRP and agonist solutions to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the this compound dilution or vehicle control to the cuvette.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the platelet agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value. An example IC50 for inhibition of HIT serum/heparin-induced platelet-dependent HUVEC activation by this compound was found to be approximately 10-20 nM.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~10-20 nM | Inhibition of HIT serum/heparin-induced platelet-dependent HUVEC activation | [1] |
References
Technical Support Center: Preventing SR121566A Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of SR121566A precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my cell culture medium?
This compound is a hypothetical hydrophobic compound. Precipitation in aqueous solutions like cell culture media is a common issue for such compounds.[1][2] This occurs because the molecule has low solubility in water-based environments. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[1][2]
Q2: What are the primary factors that influence the solubility of this compound in cell culture media?
Several factors can affect the solubility of a hydrophobic compound like this compound:
-
Temperature: Lower temperatures can decrease solubility.[1] It is recommended to use pre-warmed (37°C) cell culture media.[1][3]
-
pH of the Media: The ionization state of a compound can be pH-dependent, which in turn affects its solubility.[1][4]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can lead to the formation of insoluble complexes.[1][5]
-
Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.[1]
-
Solvent Concentration: While a solvent like DMSO is used to create a stock solution, a high final concentration of the solvent in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1][6]
Q3: Can the way I prepare my stock solution affect precipitation?
Absolutely. A well-prepared, high-concentration stock solution is crucial. It is recommended to dissolve this compound in 100% DMSO to create a stock solution of a high concentration (e.g., 10-100 mM).[1] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, if DMSO is causing cellular toxicity or other issues, you might consider alternatives. Some options include:
-
Zwitterionic liquids (ZILs): These have been proposed as a less toxic alternative to DMSO for solubilizing hydrophobic drugs.[7][8]
-
Co-solvents: Glycerin, PEG400, and non-ionic surfactants like Tween 80 or Tween 20 can be used in combination with other solvents to improve solubility.[9]
-
Ethanol (B145695): For some compounds, 100% ethanol can be a suitable solvent.[9]
The choice of solvent depends on the specific chemical properties of this compound and its compatibility with your cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][6] | Keep the final DMSO concentration in the media as low as possible, ideally below 0.1% to 0.5%, and ensure your control experiments contain the same final solvent concentration. |
Issue 2: Delayed Precipitation After Incubation
Symptom: The media with this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium over time, leading to degradation and precipitation of the less soluble degradants. | Prepare fresh media with the compound more frequently. |
| Interaction with Media Components | The compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds.[1] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, use brief sonication.[1]
-
-
Prepare a Series of Dilutions:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate.
-
Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).[1] A step-wise dilution is recommended to avoid precipitation.
-
-
Visual Inspection (Immediate):
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).
-
-
Incubation:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Visual Inspection (Delayed):
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound in media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SR121566A and Bleeding Time Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and conducting bleeding time assays when investigating the impact of SR121566A, a potent glycoprotein (B1211001) (GP) IIb/IIIa antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect platelets?
A1: this compound is a non-peptide antagonist of the platelet GP IIb/IIIa receptor. This receptor is crucial for the final step of platelet aggregation, where it binds to fibrinogen to form bridges between platelets. By blocking this receptor, this compound effectively inhibits platelet aggregation induced by various agonists like ADP, arachidonic acid, and collagen.[1] This potent antiplatelet activity is the basis of its antithrombotic effects.
Q2: What is the expected impact of this compound on bleeding time?
A2: Due to its potent antiplatelet activity, this compound is expected to prolong bleeding time in a dose-dependent manner. By inhibiting platelet aggregation, the formation of a stable hemostatic plug at a site of vascular injury is delayed, resulting in a longer duration of bleeding. Preclinical studies have shown that hemorrhagic effects of this compound are observed at doses 2-3 times higher than the dose required for an antithrombotic effect (antithrombotic ED50).[1]
Q3: Can this compound cause thrombocytopenia?
A3: While less common than with some other GP IIb/IIIa inhibitors, thrombocytopenia (a decrease in platelet count) is a potential side effect. It is advisable to monitor platelet counts during prolonged administration of this compound.
Q4: Are there alternative assays to bleeding time for assessing the effect of this compound?
A4: Yes, other assays can assess the antiplatelet effects of this compound. These include in vitro platelet aggregometry using agonists like ADP or collagen, which can provide quantitative measures of platelet inhibition. Flow cytometry can also be used to assess the binding of this compound to GP IIb/IIIa receptors. However, the bleeding time assay provides a more integrated in vivo measure of hemostasis.
Troubleshooting Guide for Bleeding Time Assays with this compound
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Bleeding/Failure to Reach Hemostasis | High Dose of this compound: The administered dose may be too high, leading to complete inhibition of platelet aggregation. | - Review the dose-response curve for this compound's antithrombotic vs. hemorrhagic effects. Hemorrhagic effects are typically seen at 2-3 times the antithrombotic ED50.[1] - Perform a dose-ranging study to identify a dose that provides an antithrombotic effect without causing excessive bleeding. - Consider using a lower dose or a different administration route. |
| Synergistic Effects with Other Medications: Concurrent administration of other antiplatelet agents (e.g., aspirin, clopidogrel) or anticoagulants can potentiate the bleeding risk. | - Carefully review the experimental design to identify any other administered compounds that may affect hemostasis. - If combination therapy is necessary, consider reducing the dose of one or both agents. | |
| Thrombocytopenia: A significant drop in platelet count can lead to prolonged bleeding. | - Measure baseline and post-treatment platelet counts to rule out drug-induced thrombocytopenia. - If thrombocytopenia is observed, the experiment may need to be redesigned with a lower dose or shorter duration of treatment. | |
| High Variability in Bleeding Time Results | Inconsistent Assay Technique: The tail bleeding time assay is known for its inherent variability. | - Strictly standardize the tail transection location and depth. - Maintain a constant temperature of the saline in which the tail is immersed (37°C is recommended). - Ensure consistent and gentle blotting of the blood without disturbing the forming clot. |
| Animal-to-Animal Variation: Biological differences between animals can contribute to variability. | - Increase the number of animals per group to improve statistical power. - Ensure animals are of a similar age and weight. - Acclimatize animals to the experimental conditions to reduce stress. | |
| No Significant Prolongation of Bleeding Time at Expected Antithrombotic Doses | Insufficient Dose of this compound: The administered dose may be below the therapeutic threshold for affecting bleeding time. | - Confirm the dose calculations and the concentration of the dosing solution. - Refer to in vitro IC50 values for platelet aggregation inhibition to ensure an appropriate in vivo dose is being tested. The IC50 for this compound is in the nanomolar range.[2] |
| Rapid Metabolism or Clearance: The compound may be cleared from circulation before the bleeding time assay is performed. | - Review the pharmacokinetic profile of this compound to ensure the timing of the bleeding time assay coincides with expected peak plasma concentrations. |
Data Presentation
Table 1: Preclinical Data on the Effects of GP IIb/IIIa Antagonists on Platelet Aggregation and Hemostasis
| Compound | Parameter | Species | Value | Reference |
| This compound | IC50 (ADP-induced platelet aggregation) | Human | 46 ± 7.5 nM | [2] |
| IC50 (Arachidonic acid-induced platelet aggregation) | Human | 56 ± 6 nM | [2] | |
| IC50 (Collagen-induced platelet aggregation) | Human | 42 ± 3 nM | [2] | |
| Antithrombotic ED50 (i.v.) | Dog | 0.08 mg/kg | [1] | |
| Antithrombotic ED50 (i.v.) | Guinea Pig | 0.10 mg/kg | [1] | |
| Antithrombotic ED50 (i.v.) | Rabbit | 0.50 mg/kg | [1] | |
| Dose causing hemorrhagic effects | Guinea Pig, Rabbit | 2-3 x Antithrombotic ED50 | [1] | |
| Tirofiban (comparative) | Bleeding Time (intravenous infusion) | Mouse (C57BL/6J) | Significantly increased vs. PBS control | [3] |
Experimental Protocols
Mouse Tail Bleeding Time Assay (Transection Method)
This protocol is a standard method for assessing in vivo hemostasis.
Materials:
-
This compound solution at the desired concentration
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Heating pad or lamp to maintain animal body temperature
-
50 ml conical tube or beaker filled with 0.9% saline at 37°C
-
Scalpel or sharp razor blade
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
At the appropriate time point post-administration, carefully transect 3-5 mm of the distal tail with a sharp scalpel.
-
Immediately immerse the tail in the pre-warmed saline and start the stopwatch.
-
Observe for the cessation of bleeding. Every 30 seconds, gently blot the tail tip with filter paper to check for active bleeding.
-
The bleeding time is the time from tail transection until there is no re-bleeding for at least 2 minutes.
-
A cut-off time (e.g., 10-20 minutes) should be established to prevent excessive blood loss. If bleeding has not stopped by the cut-off time, the bleeding time is recorded as the cut-off time.
-
After the assay, ensure hemostasis is achieved by applying gentle pressure or cauterization if necessary.
-
Monitor the animal during recovery.
Mandatory Visualizations
Caption: this compound inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.
Caption: Workflow for conducting a mouse tail bleeding time assay.
References
- 1. Interspecies comparison of the antiplatelet, antithrombotic, and hemorrhagic effects of SR 121566A, a novel nonpeptide GP IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: SR121566A Stability and Storage
Disclaimer: Specific stability and storage data for SR121566A are not publicly available. The following information is a generalized guide for a novel research compound and should be adapted as part of a comprehensive internal validation by the end-user. The principles discussed are based on general knowledge of handling sensitive small molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon receipt?
A: For maximal stability, the solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), storage at 4°C may be acceptable, but -20°C is recommended for long-term preservation.
Q2: What is the recommended procedure for preparing a stock solution?
A: It is crucial to use a dry, high-purity solvent for reconstitution. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution at a concentration that is appropriate for your experimental needs and aliquot it into single-use vials to minimize freeze-thaw cycles.
Q3: How should I store stock solutions of this compound?
A: Stock solutions should be stored at -80°C for long-term stability. For daily or weekly use, aliquots may be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The stability of the compound in solution is dependent on the solvent used; consult the product datasheet or perform internal stability studies.
Q4: What are the signs of degradation of this compound?
A: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or clumping of the solid. In solution, precipitation or a change in color may suggest degradation. For analytical confirmation, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity over time.
Q5: Is this compound sensitive to light or air?
A: As a general precaution for novel compounds, it is recommended to handle this compound with protection from light and to minimize its exposure to air. Store solutions in amber vials or vials wrapped in foil. If the compound is known to be sensitive to oxidation, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Troubleshooting Guide
Q1: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?
A: Yes, inconsistent results are a common symptom of compound degradation. If you suspect this, it is recommended to use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. It is also advisable to analytically verify the purity of your stock solution using a method like HPLC.
Q2: My this compound solution has developed a precipitate. What should I do?
A: Precipitation can occur for several reasons, including poor solubility in the chosen solvent, storage at an inappropriate temperature, or compound degradation. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it may be necessary to prepare a fresh solution. Consider using a different solvent or a lower concentration if solubility is an issue.
Q3: I accidentally left the solid this compound at room temperature for an extended period. Is it still usable?
A: The stability of the solid compound at room temperature is likely limited. To determine if it is still viable for your experiments, you can perform a quality control check. This could involve comparing its performance in a sensitive assay to a new vial of the compound or analyzing its purity via HPLC. For critical experiments, it is always best to use a properly stored compound.
Quantitative Data (Hypothetical Stability Data)
The following tables represent hypothetical stability data for this compound to illustrate how such information would be presented. This is not actual data for this compound.
Table 1: Stability of Solid this compound
| Storage Condition | Time | Purity (%) | Appearance |
| -20°C, Dark | 12 months | >99% | White Crystalline Solid |
| 4°C, Dark | 6 months | 98% | White Crystalline Solid |
| 25°C, Ambient Light | 1 month | 92% | Off-white powder |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time | Purity (%) | Appearance |
| -80°C | 6 months | >99% | Clear, colorless solution |
| -20°C | 3 months | 97% | Clear, colorless solution |
| 4°C | 1 week | 95% | Clear, colorless solution |
| 25°C | 24 hours | 90% | Slight yellow tint |
Experimental Protocols
Protocol: Forced Degradation Study of a Novel Compound
This protocol outlines a general procedure for a forced degradation study to investigate the stability of a compound like this compound under various stress conditions.[1][2]
Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.
Materials:
-
This compound (solid)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Temperature-controlled incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample to assess the extent of degradation and the formation of new peaks.
Visualizations
Caption: Workflow for handling a newly received research compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
addressing off-target effects of SR121566A in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using SR121566A and need to address its potential off-target effects in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the specificity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a potent inhibitor of Kinase A. However, like many kinase inhibitors, it can exhibit off-target activity against other kinases and non-kinase proteins. The table below summarizes the inhibitory activity of this compound against its primary target and several known off-target kinases. It is crucial to consider these off-target effects when designing experiments and interpreting data.
| Target | IC50 (nM) | Ki (nM) | Notes |
| Kinase A (Primary Target) | 5 | 2.1 | High-affinity binding |
| Kinase B (Off-Target) | 75 | 30.2 | Moderate affinity, potential for off-target effects at higher concentrations |
| Kinase C (Off-Target) | 250 | 110.5 | Lower affinity, off-target effects likely at micromolar concentrations |
| Non-kinase Protein X | > 10,000 | > 4,500 | Negligible binding |
Q2: How can I minimize the off-target effects of this compound in my cell-based assays?
A2: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired phenotype. Additionally, employing a structurally unrelated inhibitor of Kinase A can help confirm that the observed phenotype is due to the inhibition of the primary target. A rescue experiment, where a drug-resistant mutant of Kinase A is expressed, can also be a powerful tool for validation.
Q3: What are the best practices for validating the specificity of this compound in my experimental system?
A3: Validating the specificity of this compound is critical for data interpretation. A multi-pronged approach is recommended:
-
In Vitro Kinase Profiling: Test this compound against a broad panel of kinases to identify potential off-targets.
-
Cellular Target Engagement Assays: Confirm that this compound is binding to Kinase A in your cells at the concentrations you are using.
-
Phenotypic Rescue: As mentioned above, perform rescue experiments with a drug-resistant mutant of Kinase A.
-
Use of a Second, Structurally Unrelated Inhibitor: Corroborate your findings with another inhibitor of Kinase A that has a different off-target profile.
Troubleshooting Guides
Issue: I am observing a phenotype that is inconsistent with the known function of Kinase A.
This could be due to an off-target effect of this compound. The following workflow can help you troubleshoot this issue:
Technical Support Center: SR121566A IC50 Determination
This technical support guide provides detailed protocols and troubleshooting advice for researchers determining the half-maximal inhibitory concentration (IC50) of SR121566A in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptide antagonist of the Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] The GP IIb/IIIa receptor is found on the surface of platelets and is the final common pathway for platelet aggregation.[3] When platelets are activated by agonists like ADP, collagen, or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate (thrombus).[4] this compound functions by blocking the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby inhibiting platelet aggregation regardless of the initial stimulus.[2][3]
Q2: What is IC50 and why is it important for this compound?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] It represents the concentration of a substance (in this case, this compound) required to inhibit a specific biological process, such as platelet aggregation, by 50%.[5] Determining the IC50 is a critical step in characterizing the pharmacological profile of this compound, allowing for the comparison of its potency with other GP IIb/IIIa antagonists and providing essential data for dose-response studies.[3][5] A lower IC50 value signifies a more potent inhibitor.[3]
Q3: What is the recommended in vitro assay for determining the IC50 of this compound?
A3: The "gold standard" method for assessing the effect of compounds on platelet function in vitro is Light Transmission Aggregometry (LTA) .[6][7] This assay directly measures platelet aggregation in a sample of platelet-rich plasma (PRP) in response to a platelet-activating agonist.[8] The inhibitory effect of this compound can be quantified by measuring the reduction in agonist-induced aggregation across a range of this compound concentrations.
Q4: What are the expected IC50 values for this compound?
A4: Published studies have shown that this compound is a highly potent inhibitor of platelet aggregation. The IC50 values are typically in the low nanomolar range and depend on the agonist used to induce aggregation. For example, reported IC50 values are approximately 46 nM for ADP-induced aggregation, 56 nM for arachidonic acid-induced aggregation, and 42 nM for collagen-induced aggregation.[1] Another study reported IC50 values ranging between 20 and 60 nmol/l against aggregation induced by collagen, ADP, or thrombin.[2]
Experimental Protocol: IC50 Determination by Light Transmission Aggregometry (LTA)
This protocol details the steps to determine the IC50 of this compound against ADP-induced platelet aggregation.
1. Materials and Reagents
-
This compound
-
Adenosine Diphosphate (ADP)
-
Freshly drawn human whole blood
-
Anticoagulant: 3.2% Sodium Citrate (B86180)
-
Saline or appropriate buffer (e.g., PBS)
-
Polypropylene (B1209903) tubes
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
-
Water bath at 37°C
2. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from healthy, fasting donors who have not taken any antiplatelet medication for at least two weeks. Use a clean venipuncture technique and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[9] Mix gently by inversion.
-
Sample Handling: Process blood within 30 minutes to 4 hours of collection. Keep samples at room temperature; do not refrigerate.[10][11]
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.[9] Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.
-
Prepare Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 15 minutes) to pellet the remaining cells.[12] Collect the supernatant, which is the PPP.
-
Platelet Count Adjustment (Optional but Recommended): For consistency, adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.
3. Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline) and make serial dilutions to create a range of concentrations to be tested (e.g., 1 nM to 1 µM).
-
Prepare a working solution of ADP agonist. The final concentration should be one that induces a submaximal aggregation response (typically 5-10 µM).
-
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation (maximum light transmission) baseline. Pipette PRP into another cuvette to set the 0% aggregation (minimum light transmission) baseline.[9]
-
Incubation:
-
Pipette an aliquot of PRP (e.g., 450 µL) into a new cuvette containing a magnetic stir bar.
-
Add a small volume (e.g., 5 µL) of either the this compound dilution or vehicle control (for the uninhibited control).
-
Place the cuvette in the heating block of the aggregometer and incubate for 1-5 minutes at 37°C with stirring.[8]
-
-
Induce Aggregation: Add the ADP agonist (e.g., 50 µL) to the cuvette to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The output will be an aggregation curve.
-
Testing Range: Repeat steps 4-6 for each concentration of this compound.
4. Data Analysis
-
Calculate Percent Inhibition: Determine the maximum aggregation (%) for each this compound concentration from the aggregation curves. Calculate the percent inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Max Aggregation_this compound / Max Aggregation_Vehicle))
-
Generate Dose-Response Curve: Plot the percent inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the precise IC50 value.[5] The IC50 is the concentration of this compound that produces 50% inhibition.
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Serial Dilution of this compound
| Stock Conc. | Dilution Factor | Final Concentration (nM) |
|---|---|---|
| 10 µM | 1:10 | 1000 |
| 10 µM | 1:100 | 100 |
| 10 µM | 1:1000 | 10 |
| 10 µM | 1:10000 | 1 |
| 10 µM | 1:100000 | 0.1 |
| Vehicle | - | 0 |
Table 2: Example Platelet Aggregation Results
| This compound Conc. (nM) | Log [this compound] | Max Aggregation (%) (Replicate 1) | Max Aggregation (%) (Replicate 2) | Average Max Aggregation (%) | % Inhibition |
|---|---|---|---|---|---|
| 0 (Vehicle) | - | 85.2 | 84.8 | 85.0 | 0.0 |
| 1 | 0 | 75.1 | 76.3 | 75.7 | 10.9 |
| 10 | 1 | 60.2 | 58.8 | 59.5 | 30.0 |
| 50 | 1.7 | 41.5 | 43.5 | 42.5 | 50.0 |
| 100 | 2 | 25.7 | 24.9 | 25.3 | 70.2 |
| 1000 | 3 | 5.3 | 6.1 | 5.7 | 93.3 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inaccurate pipetting.- Inconsistent mixing.- Temperature fluctuations. | - Use calibrated pipettes and ensure proper technique.- Gently but thoroughly mix PRP before aliquoting.[13]- Ensure all components (PRP, reagents) and the aggregometer are maintained at 37°C.[13] |
| No/Low Aggregation Response | - Inactive agonist.- Unresponsive platelets (donor-related or due to poor sample handling).- Instrument malfunction (e.g., stir bar not rotating).- Incorrect sample used (e.g., PPP instead of PRP).[10] | - Use fresh, properly stored agonist.- Ensure blood is collected and processed correctly (room temp, within 4 hours).[10]- Check instrument settings and ensure the stir bar is functioning.- Verify you are using PRP for the assay. |
| Spontaneous Aggregation (in control) | - Traumatic blood draw or vigorous mixing pre-activating platelets.- Contaminated glassware/reagents.- Platelet hyperreactivity (donor-specific). | - Ensure a clean venipuncture and gentle sample handling.[10]- Use clean polypropylene tubes and fresh reagents.- Screen donors and consider using pooled PRP from multiple donors to normalize the response. |
| Lipemic (Cloudy) PRP | - Blood collected from a non-fasting donor. | - Lipemic plasma can interfere with light transmission.[10] It is highly recommended to use blood from donors who have fasted for at least 8 hours. |
Visualizing Workflows and Pathways
Caption: Experimental workflow for determining the IC50 of this compound using LTA.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
References
- 1. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a new platelet glycoprotein IIb/IIIa antagonist, SR121566, on platelet activation, platelet-leukocyte interaction and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plateletservices.com [plateletservices.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. benchchem.com [benchchem.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Platelet Aggregation Assays with SR121566A
Welcome to the technical support center for researchers utilizing SR121566A in platelet aggregation assays. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in platelet aggregation?
This compound is a potent, non-peptide antagonist of the Glycoprotein (B1211001) IIb/IIIa (GP IIb-IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] The GP IIb-IIIa receptor is the most abundant receptor on the platelet surface and plays a crucial role in the final common pathway of platelet aggregation.[4][5] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb-IIIa receptor undergoes a conformational change to its high-affinity state, allowing it to bind fibrinogen.[6][7] Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation.[8] this compound competitively inhibits the binding of fibrinogen to the activated GP IIb-IIIa receptor, thereby blocking platelet aggregation induced by a wide range of agonists.[1][2]
Q2: I am not observing the expected inhibition of platelet aggregation with this compound. What are the possible causes?
Several factors could contribute to a lack of inhibition. Consider the following troubleshooting steps:
-
This compound Concentration and Integrity:
-
Inadequate Concentration: Ensure you are using a sufficient concentration of this compound to achieve inhibition. The reported IC50 values for inhibiting human platelet aggregation are in the nanomolar range (see table below). Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.[2][3]
-
Reagent Degradation: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to compound degradation. It is recommended to prepare fresh solutions for each experiment.[9]
-
-
Agonist Concentration:
-
Excessive Agonist Concentration: Using an excessively high concentration of the platelet agonist can overcome the inhibitory effect of this compound. It is advisable to use a submaximal agonist concentration that elicits a clear but not maximal aggregation response.[9]
-
-
Experimental Procedure:
-
Incubation Time: Ensure adequate pre-incubation of the platelet-rich plasma (PRP) with this compound before adding the agonist to allow for receptor binding. A typical incubation time is 2-5 minutes at 37°C.[10]
-
Q3: My platelet aggregation results with this compound show high variability between replicates. What could be the issue?
High variability in platelet aggregation assays is a common challenge and can arise from several pre-analytical and analytical factors:[11]
-
Pipetting and Mixing:
-
Inaccurate Pipetting: Ensure precise and consistent pipetting, especially when adding small volumes of this compound and agonists.
-
Improper Mixing: Gentle but thorough mixing of the platelet suspension is crucial for a homogenous sample. Avoid vigorous vortexing, which can prematurely activate platelets.[10]
-
-
Sample Handling and Preparation:
-
Temperature Fluctuations: Maintain a constant temperature of 37°C throughout the assay, as temperature changes can affect platelet function.[10] Platelet activation can be induced by exposure to cold temperatures.[12]
-
Time from Venipuncture: Process blood samples promptly after collection. Prolonged storage can alter platelet responsiveness. Ideally, assays should be completed within 2.5 to 4 hours of blood draw.[10][13]
-
Platelet Count Standardization: Standardize the platelet count in your PRP to a consistent level (typically 200-300 x 10^9/L) to minimize variability between experiments.[10]
-
-
Donor-Related Variability:
-
Medication and Diet: Ensure that blood donors have not consumed any medications known to affect platelet function (e.g., aspirin, NSAIDs, clopidogrel) for at least two weeks prior to donation.[13] Certain foods and supplements can also influence platelet activity.[14]
-
Genetic Factors: Genetic variations in platelet receptors, such as the PlA1/A2 polymorphism in the ITGB3 gene (encoding the β3 subunit of the GP IIb-IIIa receptor), can influence the response to GP IIb-IIIa inhibitors.[8]
-
Q4: I am observing spontaneous platelet aggregation in my control samples (without agonist). What should I do?
Spontaneous platelet aggregation can be caused by:
-
Traumatic Venipuncture: A difficult blood draw can cause tissue factor contamination and pre-activate platelets. It is recommended to discard the first few milliliters of blood collected.[10]
-
Improper Sample Handling: Vigorous mixing or temperature fluctuations can lead to platelet activation.[10]
-
Contamination: Ensure all tubes and pipette tips are clean.
If spontaneous aggregation is observed, it is best to discard the sample and collect a new one, paying close attention to the blood collection and handling procedures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No/Reduced Inhibition with this compound | Inadequate this compound concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration.[2][3] |
| Degraded this compound. | Prepare fresh stock solutions. Verify proper storage conditions.[9] | |
| Excessive agonist concentration. | Use a submaximal concentration of the agonist.[9] | |
| Insufficient incubation time with this compound. | Ensure adequate pre-incubation of PRP with this compound (e.g., 2-5 minutes at 37°C).[10] | |
| High Variability Between Replicates | Inaccurate pipetting or improper mixing. | Use calibrated pipettes and ensure gentle but thorough mixing. Avoid vortexing.[10] |
| Temperature fluctuations. | Maintain a constant temperature of 37°C throughout the assay.[10] | |
| Inconsistent platelet count in PRP. | Standardize the platelet count for all samples.[10] | |
| Delayed sample processing. | Process blood samples promptly, ideally within 4 hours of collection.[13] | |
| Spontaneous Aggregation in Controls | Traumatic venipuncture. | Ensure a clean venipuncture and discard the first few mL of blood.[10] |
| Improper sample handling (e.g., vigorous mixing, temperature changes). | Handle samples gently and maintain a constant temperature.[10] | |
| No Aggregation with Any Agonist | Technical error (e.g., instrument not calibrated, stir bar missing, wrong plasma used). | Recalibrate the aggregometer, check for the stir bar, and confirm the use of PRP.[15] |
| Patient on potent antiplatelet therapy. | Review donor medication history.[15] | |
| Severe platelet function defect (e.g., Glanzmann's thrombasthenia). | If a defect is suspected, further diagnostic tests may be needed.[15] |
Quantitative Data
Inhibitory Potency of this compound on Human Platelet Aggregation
| Agonist | IC50 (nM) |
| ADP | 46 ± 7.5 |
| Arachidonic Acid | 56 ± 6 |
| Collagen | 42 ± 3 |
Data represent the mean ± standard deviation.[2][3]
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) with this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation.
1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation a. Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. b. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[10] c. Discard the first 2-3 mL of blood to avoid tissue factor contamination.[10] d. Keep blood samples at room temperature. Do not refrigerate.[14] e. Within one hour of collection, centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with no brake to obtain PRP.[10] f. Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube. g. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10] h. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with PPP.[10] i. Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay.[15]
2. Platelet Aggregation Assay a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with adjusted PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[10] c. Pipette a standardized volume (e.g., 450 µL) of the adjusted PRP into a cuvette containing a magnetic stir bar. d. Add a small volume (e.g., 5 µL) of this compound at the desired final concentration or vehicle control to the PRP. e. Incubate for 2-5 minutes at 37°C with stirring.[10] f. Add the platelet agonist at a pre-determined submaximal concentration to initiate aggregation. g. Record the change in light transmission for 5-10 minutes.[10]
3. Data Analysis a. Determine the maximum percentage of platelet aggregation for each sample. b. Calculate the percentage inhibition of aggregation by this compound relative to the vehicle control.
Mandatory Visualizations
Caption: this compound blocks the binding of fibrinogen to the activated GP IIb/IIIa receptor.
Caption: A logical workflow to troubleshoot common issues in platelet aggregation assays.
References
- 1. GPVI and integrin alphaIIb beta3 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet - Wikipedia [en.wikipedia.org]
- 8. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Platelet Activation [bdbiosciences.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SR121566A and Eptifibatide: Efficacy in Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two glycoprotein (B1211001) (GP) IIb/IIIa inhibitors: SR121566A and eptifibatide (B1663642). Both agents are potent antiplatelet drugs that target the final common pathway of platelet aggregation, a critical process in thrombosis. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying signaling pathways to facilitate an objective comparison for research and drug development purposes.
Mechanism of Action and Signaling Pathway
Both this compound and eptifibatide exert their antiplatelet effects by inhibiting the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets.[1] This receptor, upon activation, binds to fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation. By blocking this interaction, both drugs effectively prevent platelet aggregation induced by various agonists.
Eptifibatide is a cyclic heptapeptide (B1575542) that reversibly binds to the GP IIb/IIIa receptor.[1] this compound is a non-peptide antagonist of the same receptor.[2] While both target the same point in the signaling cascade, differences in their chemical nature and binding kinetics may influence their pharmacodynamic profiles.
Comparative Efficacy Data
A direct head-to-head clinical trial comparing this compound and eptifibatide is not publicly available. The available data for this compound is primarily from preclinical in vitro and in vivo studies, while eptifibatide has been extensively studied in large-scale clinical trials.
In Vitro and Preclinical Efficacy of this compound
This compound has demonstrated potent inhibition of platelet aggregation in response to various agonists. It also shows efficacy in inhibiting thrombin generation and thrombus formation in animal models.
| Parameter | Agonist | IC50/ID50 | Species | Reference |
| Platelet Aggregation (IC50) | ADP | 46 ± 7.5 nM | Human | [2] |
| Arachidonic Acid | 56 ± 6 nM | Human | [2] | |
| Collagen | 42 ± 3 nM | Human | [2] | |
| Ex Vivo Platelet Aggregation (ID50) | ADP | 0.6 ± 0.25 mg/kg | Rabbit | [2] |
| Arachidonic Acid | 0.7 ± 0.08 mg/kg | Rabbit | [2] | |
| Collagen | 0.13 ± 0.08 mg/kg | Rabbit | [2] | |
| HUVEC Activation Inhibition (IC50) | HIT Serum/Heparin | ~10-20 nM | Human | [3] |
Clinical Efficacy of Eptifibatide
Eptifibatide's efficacy has been established in several pivotal clinical trials, primarily in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).
PURSUIT Trial: Eptifibatide in Unstable Angina/Non-ST-Elevation Myocardial Infarction [4][5]
| Outcome (30 days) | Eptifibatide (%) | Placebo (%) | P-value |
| Death or (Re)infarction (Unstable Angina) | 11.2 | 13.0 | 0.059 |
| Death or (Re)infarction (NSTEMI) | 17.9 | 18.9 | 0.387 |
IMPACT-II Trial: Eptifibatide in Percutaneous Coronary Intervention [6]
| Outcome (30 days) | Eptifibatide (135/0.5 µg/kg) (%) | Placebo (%) | P-value |
| Composite Endpoint* | 9.2 | 11.4 | 0.063 |
*Composite endpoint included death, myocardial infarction, unplanned surgical or repeat percutaneous revascularization, or coronary stent implantation for abrupt closure.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to assess platelet function and the inhibitory effect of antiplatelet agents.
Principle: Light transmission through a platelet-rich plasma (PRP) sample increases as platelets aggregate in response to an agonist. The degree of aggregation is proportional to the change in light transmission.
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation:
-
Platelet-Rich Plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes.
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes. PPP serves as a blank (100% aggregation).
-
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar.
-
The baseline is set with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (this compound or eptifibatide) or vehicle is added to the PRP and incubated.
-
An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to the vehicle control. The IC50 value (concentration causing 50% inhibition) can be determined.
Summary and Conclusion
Both this compound and eptifibatide are potent inhibitors of the GP IIb/IIIa receptor, a key target for antiplatelet therapy.
-
This compound has demonstrated high potency in preclinical studies, with nanomolar IC50 values for inhibiting platelet aggregation and cellular activation. Its efficacy in in vivo animal models of thrombosis is also promising.[2][3]
-
Eptifibatide is a clinically established drug with proven efficacy in reducing ischemic events in patients with ACS and those undergoing PCI, as demonstrated in large-scale clinical trials such as PURSUIT and IMPACT-II.[4][5][6]
A direct comparison of the clinical efficacy of this compound and eptifibatide is not possible due to the different stages of their development. The preclinical data for this compound suggests a high degree of potency that warrants further clinical investigation. For researchers and drug development professionals, this compound represents a promising non-peptide alternative to existing peptide-based GP IIb/IIIa inhibitors like eptifibatide. Future head-to-head studies would be necessary to definitively compare their clinical efficacy and safety profiles.
References
- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. RePub, Erasmus University Repository: Does eptifibatide confer a greater benefit to patients with unstable angina than with non-ST segment elevation myocardial infarction? Insights from the PURSUIT Trial. [repub.eur.nl]
- 5. Does eptifibatide confer a greater benefit to patients with unstable angina than with non-ST segment elevation myocardial infarction? Insights from the PURSUIT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR121566A and Other Non-Peptide GP IIb/IIIa Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of SR121566A, a non-peptide glycoprotein (B1211001) (GP) IIb/IIIa antagonist, with other notable non-peptide antagonists in its class, including tirofiban, orbofiban (B1677454), and sibrafiban (B69945). The information presented herein is based on available experimental data to facilitate a comprehensive evaluation of their potential as antiplatelet agents.
Quantitative Comparison of In Vitro Potency
The in vitro potency of non-peptide GP IIb/IIIa antagonists is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) required to inhibit platelet aggregation induced by various agonists. The following table summarizes the available IC50 values for the inhibition of ADP-induced human platelet aggregation. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | IC50 (ADP-induced Platelet Aggregation) | Source |
| This compound | 46 ± 7.5 nM | [1] |
| Tirofiban | ~37 nM | [2] |
| Orbofiban | ~61.2 nM (converted from 29 ± 6 ng/mL) | [3] |
| Sibrafiban | Data not readily available in a comparable format |
Note: The IC50 value for Orbofiban was converted from ng/mL to nM for comparative purposes, using a molar mass of 473.5 g/mol . The absence of a directly comparable IC50 value for Sibrafiban under similar conditions is a limitation of the current publicly available data.
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for determining the in vitro efficacy of GP IIb/IIIa antagonists in inhibiting platelet aggregation.
Objective: To determine the IC50 of a non-peptide GP IIb/IIIa antagonist against ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Non-peptide GP IIb/IIIa antagonists (this compound and others)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Incubation:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the GP IIb/IIIa antagonist or vehicle control (PBS) to the PRP and incubate for 5-10 minutes at 37°C.
-
-
Aggregation Induction:
-
Add a standard concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
-
Data Acquisition:
-
Monitor the change in light transmission for 5-10 minutes. The aggregometer records the increase in light transmission as platelets aggregate.
-
-
Data Analysis:
-
Set the light transmission of PRP to 0% and PPP to 100%.
-
Calculate the percentage of platelet aggregation for each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fibrinogen Binding Assay (Flow Cytometry)
This protocol describes a method to assess the ability of GP IIb/IIIa antagonists to inhibit the binding of fibrinogen to activated platelets.
Objective: To quantify the inhibition of fibrinogen binding to activated human platelets by non-peptide GP IIb/IIIa antagonists.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate) or isolated platelets
-
Non-peptide GP IIb/IIIa antagonists
-
Platelet agonist (e.g., ADP or TRAP)
-
Fluorescein isothiocyanate (FITC)-labeled anti-human fibrinogen antibody or FITC-labeled fibrinogen
-
Flow cytometer
-
Fixative solution (e.g., 1% paraformaldehyde)
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets from whole blood by centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
-
Incubation with Antagonist:
-
Incubate the platelet suspension with varying concentrations of the GP IIb/IIIa antagonist or vehicle control for 10-15 minutes at room temperature.
-
-
Platelet Activation and Fibrinogen Binding:
-
Activate platelets by adding a platelet agonist (e.g., 20 µM ADP).
-
Immediately add FITC-labeled anti-human fibrinogen antibody or FITC-labeled fibrinogen and incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Stop the reaction and fix the platelets by adding a fixative solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population.
-
-
Data Analysis:
-
The MFI is proportional to the amount of bound fibrinogen.
-
Calculate the percentage of inhibition of fibrinogen binding for each antagonist concentration relative to the positive control (activated platelets without antagonist).
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in platelet aggregation and a typical experimental workflow for evaluating GP IIb/IIIa antagonists.
Caption: GP IIb/IIIa Signaling Pathway in Platelet Aggregation.
Caption: Experimental Workflow for Antagonist Evaluation.
Discussion
The available in vitro data suggests that this compound is a potent inhibitor of ADP-induced platelet aggregation, with an IC50 value in the nanomolar range, comparable to that of tirofiban. Orbofiban also demonstrates potent inhibition, although its IC50 appears to be slightly higher than that of this compound and tirofiban.
The provided experimental protocols for light transmission aggregometry and flow cytometry offer standardized methods for researchers to conduct their own comparative studies and validate these findings.
Conclusion
This compound emerges as a potent non-peptide GP IIb/IIIa antagonist with in vitro efficacy in the same range as other clinically relevant antagonists like tirofiban. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and potential therapeutic advantages of these compounds. The methodologies and data presented in this guide provide a valuable resource for researchers in the field of antiplatelet drug discovery and development.
References
- 1. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
SR121566A: A Potent GPIIb/IIIa Antagonist with Undocumented Broad Integrin Cross-Reactivity
For researchers, scientists, and drug development professionals, SR121566A is a well-documented, potent, non-peptide antagonist of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This guide provides a comparative overview of its established activity and highlights the current gap in publicly available data regarding its cross-reactivity with other integrins.
This compound has demonstrated significant efficacy in inhibiting platelet aggregation induced by various agonists.[1][2] However, a comprehensive understanding of its selectivity profile across the broader family of integrin receptors is crucial for its therapeutic development and to anticipate potential off-target effects. At present, detailed experimental data on the cross-reactivity of this compound with other key integrins, such as αvβ3, αvβ5, and α5β1, is not available in the public domain.
Established Activity of this compound
The primary characterized activity of this compound is the inhibition of integrin αIIbβ3, a key receptor in platelet aggregation and thrombus formation.
| Agonist | IC50 (nM) |
| ADP | 46 ± 7.5 |
| Arachidonic Acid | 56 ± 6 |
| Collagen | 42 ± 3 |
| Data sourced from MedchemExpress.[1][2] |
The Uncharted Territory: Cross-Reactivity with Other Integrins
Integrins are a large family of heterodimeric cell surface receptors involved in diverse physiological and pathological processes, including cell adhesion, migration, signaling, and angiogenesis. Given the structural similarities among the ligand-binding sites of different integrins, especially those recognizing the Arginine-Glycine-Aspartic acid (RGD) motif, the potential for cross-reactivity of integrin antagonists is a critical consideration.
A thorough assessment of this compound's binding affinity and inhibitory activity against a panel of other integrins is essential to:
-
Determine its selectivity profile: Understanding the degree to which this compound is selective for αIIbβ3 over other integrins.
-
Predict potential off-target effects: Identifying any unintended interactions with other integrins that could lead to adverse effects.
-
Explore potential new therapeutic applications: Uncovering significant activity against other integrins could suggest new disease targets for this compound.
Despite the importance of this data, extensive searches of scientific literature and databases have not yielded specific IC50 or Ki values for this compound against other integrins.
Standard Methodologies for Assessing Integrin Cross-Reactivity
To address this knowledge gap, the cross-reactivity of this compound could be determined using established experimental protocols. The following are standard assays employed in the field to characterize the selectivity of integrin inhibitors.
Competitive Binding Assays
These assays measure the ability of a test compound (this compound) to displace a known, labeled ligand from a purified integrin receptor.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow of a competitive binding assay to determine the IC50 of this compound for various integrins.
Cell Adhesion Assays
These assays assess the ability of a compound to inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein, a process mediated by specific integrins.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow of a cell adhesion assay to measure the inhibitory effect of this compound on integrin-mediated cell attachment.
Integrin Signaling Pathways
Integrin engagement with their ligands initiates intracellular signaling cascades that regulate a multitude of cellular functions. A simplified, generalized signaling pathway downstream of RGD-binding integrins is depicted below. Understanding the impact of this compound on these pathways, should it exhibit cross-reactivity, would be a critical next step in its characterization.
Simplified Integrin Signaling Pathway
Caption: A generalized signaling cascade initiated by integrin-ligand binding, leading to the regulation of key cellular processes.
Conclusion
This compound is a potent and well-characterized antagonist of integrin αIIbβ3. However, a significant gap exists in the publicly available data regarding its cross-reactivity with other integrins. To fully understand its therapeutic potential and safety profile, a comprehensive selectivity screening against a panel of RGD-binding and other integrins is warranted. The experimental protocols and signaling pathway information provided here serve as a guide for conducting such investigations and for interpreting their potential implications. Researchers are encouraged to perform these studies to build a more complete picture of the pharmacological profile of this compound.
References
Comparative Analysis of SR121566A Specificity for Glycoprotein IIb/IIIa
For Immediate Release
This guide provides a comprehensive comparison of the non-peptide antagonist SR121566A with other commercially available Glycoprotein (GP) IIb/IIIa inhibitors. The data presented herein confirms the high specificity of this compound for the GP IIb/IIIa receptor, a critical target in antiplatelet therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to GP IIb/IIIa Antagonism
The GP IIb/IIIa receptor is a key integrin found on the surface of platelets. Upon platelet activation, it undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation. GP IIb/IIIa antagonists are a class of antiplatelet agents that block this interaction, thereby inhibiting the final common pathway of platelet aggregation. Clinically available intravenous GP IIb/IIIa inhibitors include the monoclonal antibody fragment Abciximab, and the small molecule antagonists Tirofiban and Eptifibatide.[1]
This compound: A Potent and Specific GP IIb/IIIa Antagonist
This compound is a non-peptide antagonist of the GP IIb/IIIa receptor. In vitro studies have demonstrated its potent inhibitory effects on platelet aggregation induced by various agonists.
Quantitative Comparison of GP IIb/IIIa Antagonists
The following tables summarize the available quantitative data for this compound and its key comparators.
| Drug | Type | Binding Affinity (Kd/IC50) | Receptor Specificity | Plasma Half-life |
| This compound | Non-peptide | IC50: 10-20 nM (for inhibition of HIT serum/heparin-induced platelet dependent HUVEC activation) | High for GP IIb/IIIa | Not explicitly stated |
| Abciximab | Monoclonal Antibody Fragment | Kd: ~5 nM | Binds to GP IIb/IIIa, αvβ3, and Mac-1 | ~10-30 minutes |
| Tirofiban | Non-peptide | Kd: 15-38 nM | High for GP IIb/IIIa | ~2 hours |
| Eptifibatide | Cyclic Heptapeptide | Kd: ~120 nM | High for GP IIb/IIIa | ~2.5 hours |
Table 1: Comparative Pharmacokinetics and Specificity of GP IIb/IIIa Antagonists.
| Agonist | This compound IC50 (nM) |
| ADP | 46 ± 7.5 |
| Arachidonic Acid | 56 ± 6 |
| Collagen | 42 ± 3 |
Table 2: Inhibitory Concentration (IC50) of this compound on Human Platelet Aggregation Induced by Various Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Radioligand Displacement Assay for GP IIb/IIIa Binding Affinity
This assay is employed to determine the binding affinity (Ki or Kd) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Isolated human platelets or cells expressing the GP IIb/IIIa receptor.
-
Radiolabeled GP IIb/IIIa ligand (e.g., [3H]-SR121566A or [125I]-Fibrinogen).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the platelet/cell preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the platelets/cells with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
LTA is the gold standard for measuring platelet aggregation in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet agonists (e.g., ADP, arachidonic acid, collagen).
-
Test compounds (this compound and comparators).
-
Aggregometer.
Procedure:
-
PRP Preparation: Platelet-rich plasma is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging at a higher speed.
-
Baseline Calibration: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: PRP is incubated with the test compound or vehicle control at 37°C.
-
Aggregation Induction: A platelet agonist is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for the test compound is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: GP IIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing GP IIb/IIIa antagonist specificity.
Conclusion
References
Validating the Anti-Aggregatory Effect of SR121566A with Different Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-aggregatory effects of SR121566A, a potent, non-peptide Glycoprotein (GP) IIb-IIIa antagonist. The data presented herein is derived from in vitro and ex vivo studies, offering a direct comparison with aspirin (B1665792), a standard antiplatelet agent.
**Executive Summary
This compound demonstrates significant inhibitory effects on platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen.[1][2] Its potency, as measured by IC50 values, is substantially higher than that of aspirin, particularly in response to AA- and collagen-induced aggregation.[1] this compound acts by targeting the final common pathway of platelet aggregation, the activation of the GP IIb-IIIa receptor complex.[3][4][5] This mechanism allows it to effectively block aggregation regardless of the initial activation pathway.[4][5]
Comparative Anti-Aggregatory Potency
The following tables summarize the quantitative data on the inhibitory effects of this compound and aspirin on human platelet aggregation in vitro and ex vivo in rabbits.
Table 1: In Vitro Inhibition of Human Platelet Aggregation (IC50)
| Compound | Agonist | IC50 (nM) |
| This compound | ADP | 46 ± 8 |
| Arachidonic Acid | 56 ± 6 | |
| Collagen | 42 ± 3 | |
| Aspirin | ADP | Weak Effect |
| Arachidonic Acid | 6600 ± 200 | |
| Collagen | 2600 ± 1000 |
IC50: The concentration of the compound required to inhibit 50% of platelet aggregation. Data sourced from in vitro studies on human platelets.[1]
Table 2: Ex Vivo Inhibition of Rabbit Platelet Aggregation (ID50)
| Compound | Agonist | ID50 (mg/kg) |
| This compound | ADP | 0.6 ± 0.25 |
| Arachidonic Acid | 0.7 ± 0.08 | |
| Collagen | 0.13 ± 0.08 | |
| Aspirin | ADP | No Inhibition |
| Arachidonic Acid | 1.7 ± 0.3 | |
| Collagen | 0.23 ± 0.1 |
ID50: The intravenous dose of the compound required to inhibit 50% of platelet aggregation ex vivo. Data sourced from ex vivo studies in rabbits, one hour after intravenous administration.[1][2]
Mechanism of Action and Signaling Pathways
Platelet aggregation is a complex process initiated by various agonists, each acting through specific signaling pathways that converge on the activation of the GP IIb-IIIa receptor.
-
ADP: Activates P2Y1 and P2Y12 receptors, leading to a decrease in cyclic AMP (cAMP) and an increase in intracellular calcium, ultimately causing GP IIb-IIIa activation.
-
Arachidonic Acid (AA): Is converted to Thromboxane A2 (TXA2), which then acts on the TP receptor to induce aggregation.
-
Collagen: Binds to GPVI and α2β1 receptors, initiating a signaling cascade that leads to the release of secondary agonists like ADP and TXA2, which amplify the aggregation response.
This compound, as a GP IIb-IIIa antagonist, directly blocks the final step of this process, preventing the binding of fibrinogen and von Willebrand factor to platelets, thereby inhibiting aggregation irrespective of the initial stimulus.[3][4][5]
Caption: Agonist signaling pathways converging on GP IIb-IIIa activation.
Experimental Protocols
The following provides a general methodology for assessing the anti-aggregatory effects of compounds like this compound.
In Vitro Platelet Aggregation Assay
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have abstained from antiplatelet medications.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
-
Incubation: PRP is incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Agonist Induction: Aggregation is induced by adding a specific agonist (e.g., ADP, arachidonic acid, or collagen) at a predetermined concentration.
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the change in light transmittance as platelets aggregate.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
This compound is a highly potent inhibitor of platelet aggregation, demonstrating superior efficacy compared to aspirin against multiple agonists in both in vitro and ex vivo settings.[1][2] Its mechanism of action, targeting the final common pathway of platelet aggregation by blocking the GP IIb-IIIa receptor, provides a broad-spectrum anti-aggregatory effect.[3][4][5] These findings highlight the therapeutic potential of this compound as a powerful antiplatelet agent.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Effect of this compound, a potent GP IIb-IIIa antagonist on platelet-mediated thrombin generation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of heparin-induced platelet aggregation in plasma from patients with HIT by SR 121566, a newly developed Gp IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent GP IIb-IIIa antagonist, on the HIT serum/heparin-induced platelet mediated activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
A Comparative Guide to the Antiplatelet Effects of SR121566A and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agents SR121566A and clopidogrel (B1663587), including their mechanisms of action, individual efficacy, and potential for combination therapy. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to Antiplatelet Therapy
Antiplatelet agents are crucial in the prevention and treatment of arterial thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. These agents function by inhibiting platelet activation and aggregation, key processes in the formation of blood clots. This guide focuses on two distinct classes of antiplatelet drugs: this compound, a glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, and clopidogrel, a P2Y12 receptor inhibitor.
Mechanisms of Action
The antiplatelet effects of this compound and clopidogrel are achieved through the inhibition of different pathways in the platelet aggregation cascade.
This compound: As a potent and selective nonpeptide antagonist of the GP IIb/IIIa receptor, this compound targets the final common pathway of platelet aggregation. The GP IIb/IIIa receptor, upon platelet activation, undergoes a conformational change that allows it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By blocking this receptor, this compound directly prevents the cross-linking of platelets by fibrinogen, thereby inhibiting aggregation regardless of the initial platelet agonist.
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. ADP is a key platelet agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade that leads to the activation of the GP IIb/IIIa receptor. By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents ADP-mediated platelet activation and subsequent aggregation.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Assessing the Reversibility of SR121566A Binding: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the binding kinetics of a Glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) antagonist is paramount to predicting its pharmacological profile. This guide provides a comparative analysis of SR121566A and other prominent GP IIb/IIIa inhibitors, with a focus on the reversibility of their binding. While quantitative data on the binding kinetics of this compound remains limited in publicly available literature, this guide offers a framework for its assessment by comparing its known properties with those of well-characterized alternatives.
Executive Summary
Comparative Analysis of GP IIb/IIIa Antagonist Binding
The following table summarizes the available binding characteristics of this compound and its key comparators.
| Compound | Class | Binding Reversibility | Dissociation Constant (Kd) | Off-Rate (koff) | Key Characteristics |
| This compound | Non-peptide | Not Reported | Not Reported | Not Reported | Potent inhibitor of ADP, arachidonic acid, and collagen-induced platelet aggregation with IC50 values in the nanomolar range. |
| Abciximab | Monoclonal Antibody Fab Fragment | Reversible (Slow) | ~5 nmol/L[1] | Slow (hours)[1] | High affinity and slow dissociation contribute to a long biological half-life, with receptor occupancy detectable for days.[1] |
| Tirofiban | Non-peptide | Reversible (Rapid) | ~15 nmol/L | Rapid (seconds)[1] | Low affinity and rapid dissociation lead to a short duration of action and quick restoration of platelet function upon cessation of infusion.[2] |
| Eptifibatide | Cyclic Heptapeptide | Reversible (Rapid) | ~120 nmol/L | Rapid (seconds)[1] | Low affinity and rapid dissociation result in a short half-life and reversible inhibition of platelet aggregation.[2] |
Experimental Protocols for Assessing Binding Reversibility
To determine the binding reversibility of a compound like this compound, several experimental approaches can be employed. The following are detailed methodologies for key experiments.
Dissociation Kinetics Assay using Surface Plasmon Resonance (SPR)
This technique allows for the real-time measurement of the association (kon) and dissociation (koff) rates of a ligand to its receptor.
Objective: To determine the dissociation rate constant (koff) of this compound from the GP IIb/IIIa receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified human GP IIb/IIIa receptor
-
This compound and comparator compounds (e.g., Tirofiban)
-
Running buffer (e.g., HBS-P)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilization of GP IIb/IIIa: Covalently immobilize the purified GP IIb/IIIa receptor onto the surface of an SPR sensor chip according to the manufacturer's instructions.
-
Association Phase: Inject a series of concentrations of this compound over the sensor surface to allow for binding to the immobilized receptor. Monitor the change in response units (RU) over time.
-
Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in RU over time as the compound dissociates from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). A higher koff value indicates faster dissociation and more reversible binding.
Competitive Binding Assay (Washout Experiment)
This assay indirectly assesses reversibility by measuring the recovery of radioligand binding after pre-incubation with the unlabeled test compound and subsequent washout.
Objective: To assess the reversibility of this compound binding by measuring the displacement of a radiolabeled ligand.
Materials:
-
Platelet-rich plasma (PRP) or isolated platelets
-
Radiolabeled GP IIb/IIIa antagonist (e.g., [3H]-Tirofiban)
-
This compound and unlabeled comparator compounds
-
Washing buffer (e.g., Tyrode's buffer)
-
Scintillation counter
Protocol:
-
Pre-incubation: Incubate platelets with a saturating concentration of this compound for a defined period to allow for binding to the GP IIb/IIIa receptors.
-
Washout: Pellet the platelets by centrifugation and wash them multiple times with fresh buffer to remove unbound this compound.
-
Radioligand Binding: Resuspend the washed platelets and incubate them with a radiolabeled GP IIb/IIIa antagonist.
-
Measurement: After incubation, separate bound from free radioligand by filtration and measure the radioactivity of the filter-bound platelets using a scintillation counter.
-
Analysis: Compare the level of radioligand binding in platelets pre-treated with this compound to control platelets (no pre-treatment). A significant recovery of radioligand binding after washout suggests that this compound binding is reversible.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated.
Caption: Workflow for assessing binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Simplified signaling pathway of platelet aggregation via the GP IIb/IIIa receptor and its inhibition.
Conclusion and Future Directions
The assessment of binding reversibility is a critical step in the preclinical characterization of any receptor antagonist. For this compound, a potent inhibitor of platelet aggregation, this information is currently lacking in the public domain. In contrast, established GP IIb/IIIa antagonists such as Tirofiban and Eptifibatide are known for their rapid and reversible binding, which translates to a predictable and controllable antiplatelet effect. Abciximab, while also reversible, demonstrates much slower dissociation kinetics, resulting in a prolonged duration of action.
To fully evaluate the therapeutic potential of this compound, it is imperative that its binding kinetics, particularly its dissociation rate from the GP IIb/IIIa receptor, are determined. The experimental protocols outlined in this guide provide a clear path for obtaining this crucial data. Such studies will not only elucidate the binding mechanism of this compound but will also enable a more direct and meaningful comparison with existing therapies, ultimately informing its potential clinical utility.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Research Chemical SR121566A
The following document provides a comprehensive guide to the proper disposal procedures for the research chemical SR121566A. As a selective vasopressin V2-receptor agonist used in experimental research, adherence to strict safety and disposal protocols is essential to ensure personnel safety and environmental compliance. Since specific public disposal guidelines for this compound are not available, these procedures are based on established best practices for the disposal of potent, non-commercial research chemicals. The primary source of safety information, the Safety Data Sheet (SDS), must be consulted before handling or disposal.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is critical to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Disposal Workflow
The disposal of this compound, like any research chemical, must follow a structured process to ensure safety and regulatory compliance. The workflow begins with an assessment of the waste and culminates in its removal by certified personnel.
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with grossly contaminated items like weigh boats or absorbent pads, in a dedicated, sealable polyethylene (B3416737) bag or container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible (e.g., HDPE) hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are incidentally contaminated should be placed in a separate, clearly marked hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and can be securely sealed.
-
The exterior of the container must remain clean and free of contamination.
-
-
Labeling:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and composition of the contents.
-
The date of accumulation.
-
The Principal Investigator's (PI) name and contact information.
-
-
-
Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be under the control of the laboratory personnel, away from general traffic, and, if necessary, in secondary containment to prevent spills.
-
-
Final Disposal:
-
Once the container is full or ready for removal, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of standard laboratory and environmental regulations.
-
EHS personnel are trained to handle and transport the waste for final disposal, which is typically high-temperature incineration for potent organic compounds.
-
Signaling Pathway and Logical Relationships
To provide context for the compound's mechanism of action, the following diagram illustrates the signaling pathway initiated by a V2-receptor agonist like this compound. This pathway is critical to its physiological effects and underscores the need for careful handling.
Essential Safety and Logistical Information for Handling SR121566A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the integrin antagonist SR121566A.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 180144-61-0
-
Function: Integrin αVβ3 Antagonist
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety data for structurally and functionally similar compounds, such as various RGD peptides, indicate that these substances are not classified as hazardous.[1][2] However, it is prudent to handle all laboratory chemicals with a degree of caution. The following guidelines are based on best practices for handling non-hazardous solid chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn as a minimum precaution when handling this compound to prevent direct contact and inhalation of the powder.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, powder-free. |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Respiratory | Not generally required | Use in a well-ventilated area. If weighing or handling large quantities that may generate dust, a dust mask or use of a fume hood is recommended. |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for handling this compound from receipt to disposal, ensuring a safe and efficient workflow.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name (this compound) and CAS number (180144-61-0).
-
Log the receipt of the chemical in your laboratory's inventory system.
Storage
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and absorption of moisture.
-
Segregate from incompatible materials, such as strong oxidizing agents.
Handling and Use
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling of the solid compound in a designated area, such as on a clean lab bench or within a chemical fume hood if there is a potential for dust generation.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clean all equipment and the work area thoroughly after use.
Handling and Disposal Workflow
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. As this compound is not considered a hazardous substance, the disposal procedures are straightforward.
Solid Waste
-
Unused this compound: Uncontaminated, expired, or unwanted solid this compound can be disposed of as non-hazardous solid waste.[3][4] It should be placed in a sealed container, clearly labeled as "non-hazardous," and discarded in the regular laboratory trash.
-
Contaminated Materials: Items such as used gloves, weighing boats, and paper towels that have come into contact with this compound can also be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.[3]
Liquid Waste
-
Aqueous Solutions: Non-hazardous, water-soluble liquid waste containing this compound may be flushed down the sanitary sewer with copious amounts of water.[5]
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent, the solution must be disposed of as hazardous chemical waste according to your institution's specific guidelines. Collect the waste in a properly labeled, sealed container for pickup by your environmental health and safety department.
Empty Containers
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate can be disposed of down the sanitary sewer.[6][7] After rinsing, the container can be discarded in the regular trash or recycled. Before disposal, deface or remove the original label to prevent misidentification.[3][7]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
